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  • Product: 4,6-Dichloro-2-trichloromethyl-quinoline
  • CAS: 93600-20-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,6-Dichloro-2-(trichloromethyl)quinoline: Synthesis, Properties, and Applications for the Research Scientist

Abstract This technical guide provides a comprehensive overview of 4,6-dichloro-2-(trichloromethyl)quinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-2-(trichloromethyl)quinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of quinoline chemistry and draws parallels with closely related analogs, particularly its trifluoromethyl counterpart, to offer a predictive and insightful resource. The following sections will delve into its chemical structure and properties, propose viable synthetic routes, discuss its potential reactivity, and explore its applications in drug discovery and other advanced scientific fields. This document is intended to serve as a foundational resource for scientists and professionals engaged in the development of novel molecular entities.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged heterocyclic scaffold in drug discovery and materials science, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it an ideal platform for the design of molecules that can interact with diverse biological targets.[3] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical properties and pharmacological effects, leading to the development of antibacterial, antimalarial, anticancer, and antiviral agents.[1][2][4]

This guide focuses on the specific derivative, 4,6-dichloro-2-(trichloromethyl)quinoline, which features a combination of chloro and trichloromethyl substituents. These halogenated groups are known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. While its direct biological and chemical profile is not extensively documented in publicly available literature, its structural similarity to other well-studied quinolines provides a strong basis for predicting its behavior and potential utility.

Molecular Structure and Physicochemical Properties

2.1. Chemical Structure

The chemical structure of 4,6-dichloro-2-(trichloromethyl)quinoline is characterized by a quinoline core with chlorine atoms at positions 4 and 6, and a trichloromethyl group at position 2.

Caption: Chemical structure of 4,6-dichloro-2-(trichloromethyl)quinoline.

2.2. Physicochemical Properties

PropertyValueSource
CAS Number 93600-20-5[5]
Molecular Formula C₁₀H₄Cl₅N[5]
Molecular Weight 315.41 g/mol [5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and poorly soluble in water.Inferred
Lipophilicity (XLogP3) Predicted to be high (>4)Inferred from trifluoromethyl analog[6]

Synthesis and Reaction Chemistry

3.1. Proposed Synthetic Pathways

While a specific, validated synthesis for 4,6-dichloro-2-(trichloromethyl)quinoline is not documented in the searched literature, established quinoline synthesis methodologies can be adapted. The Combes and Doebner-von Miller reactions are two classical methods for quinoline synthesis.[7][8][9][10][11][12]

A plausible approach would involve the condensation of 3,5-dichloroaniline with a β-dicarbonyl compound bearing a trichloromethyl group, such as 1,1,1-trichloro-2,4-pentanedione, under acidic conditions.

G cluster_0 Combes-type Synthesis A 3,5-Dichloroaniline D 4,6-Dichloro-2-(trichloromethyl)quinoline A->D Condensation & Cyclization B 1,1,1-Trichloro-2,4-pentanedione B->D C Acid Catalyst (e.g., H₂SO₄) C->D

Caption: Proposed Combes-type synthesis of the target compound.

Alternatively, a multi-step synthesis could be envisioned, starting from a pre-formed quinoline core followed by chlorination and introduction of the trichloromethyl group. For instance, a 4-hydroxy-6-chloro-2-(trichloromethyl)quinoline intermediate could be subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a common method for converting hydroxyquinolines to their chloro derivatives.[13]

3.2. Expected Reactivity

The reactivity of 4,6-dichloro-2-(trichloromethyl)quinoline is expected to be dictated by its electron-deficient quinoline ring and the presence of multiple reactive sites.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is particularly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols, providing a facile route to a diverse library of derivatives.

  • Reactivity of the Trichloromethyl Group: The trichloromethyl group at the 2-position is a key functional handle. It can potentially be hydrolyzed to a carboxylic acid or undergo other transformations. Studies on analogous 2-(trichloromethyl)quinazolinones have shown that this group can be displaced by nucleophiles under basic conditions.[14] This suggests that the CCl₃ group in the target quinoline could also be a leaving group, offering further avenues for derivatization.

Spectroscopic Characterization (Predictive)

Unambiguous structural confirmation of synthesized 4,6-dichloro-2-(trichloromethyl)quinoline would rely on a combination of spectroscopic techniques.[15] While experimental spectra are not available, the expected features can be predicted.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment, influenced by the chloro and trichloromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom of the trichloromethyl group will likely appear at a characteristic downfield shift. The carbons attached to the chlorine atoms and the nitrogen atom will also be significantly shifted.

4.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 315.41 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing five chlorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition of the molecule.

Potential Applications in Drug Discovery and Materials Science

Given the pharmacological importance of the quinoline scaffold, 4,6-dichloro-2-(trichloromethyl)quinoline represents a valuable building block for the synthesis of novel therapeutic agents.[16]

5.1. Anticancer Drug Development

Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including kinase signaling and apoptosis.[17][18] The presence of halogen atoms can enhance the lipophilicity and cell permeability of a compound, potentially leading to improved efficacy. The trichloromethyl group can also contribute to the biological activity.

G cluster_0 Potential Anticancer Applications A 4,6-Dichloro-2-(trichloromethyl)quinoline B Kinase Inhibition A->B C Induction of Apoptosis A->C D Antiproliferative Activity B->D C->D

Caption: Hypothesized mechanisms of anticancer activity.

5.2. Agrochemicals

The structural features of this compound also suggest potential applications in the development of new agrochemicals, such as fungicides and herbicides.[16] The halogenated substituents can enhance the efficacy and environmental stability of these agents.

5.3. Materials Science

Quinoline derivatives are also utilized in materials science as precursors for dyes, pigments, and organic electronic materials.[16] The unique electronic properties of the quinoline ring system make it an attractive component for the design of functional materials.

Safety and Handling

Specific toxicological data for 4,6-dichloro-2-(trichloromethyl)quinoline are not available. However, based on data for other chlorinated quinolines, it should be handled with caution.[19][20][21]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

In silico and in vivo studies on other quinoline derivatives have classified them as having low to moderate toxicity.[22][23] However, the high degree of chlorination in the target compound may impart different toxicological properties, and thus, it should be treated as a potentially hazardous substance until proven otherwise.

Conclusion

4,6-dichloro-2-(trichloromethyl)quinoline is a promising but understudied chemical entity. Its structural features suggest significant potential as a versatile building block in drug discovery, agrochemical research, and materials science. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational framework for researchers to begin exploring the synthesis, reactivity, and applications of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and unlock its full potential.

References

  • Name Reactions. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • ChemicalCell. (n.d.). 4,6-Dichloro-2-(Trifluoromethyl)Quinoline CAS NO 18706-33-7. Retrieved from [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Renberg, L., & G., S. (1982). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Chemosphere, 11(7), 647-654.
  • Inaba, S., Ishizumi, K., Okamoto, K., & Yamamoto, H. (1972). Synthetic Studies on Quinazoline Derivatives. II. : The Reactions of 2-Trichloro-and 2-Trifluoroacetamidobenzophenones with Primary Amines. Chemical and Pharmaceutical Bulletin, 20(8), 1628-1636.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview | PDF. Retrieved from [Link]

  • Kumar, A., Chawla, G., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 43, 116264.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,6-Dichloro-2-(p-tolylamino)quinoline. Retrieved from [Link]

  • Tarbell, D. S. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277–1277.
  • ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • Kumar, A., Singh, B., & Kumar, R. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(38), 24089-24107.
  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

  • Bingul, M., & Tan, O. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)quinoline | C10H4Cl2F3N | CID 2736875. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • ResearchGate. (2025, July 11). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Retrieved from [Link]

  • Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,6-dichloro-2-(trifluoromethyl)quinoline (C10H4Cl2F3N). Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 4,7-dichloro-. Retrieved from [Link]

  • MDPI. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Springer. (2024, March 31). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). synthyses, reactionand charactrization of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

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Exploratory

A Technical Guide to the Solubility of 4,6-Dichloro-2-(trichloromethyl)quinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility in Drug Discovery In the realm of drug discovery and development, the solubility of a compound is a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property.[1] It dictates the concentration of a drug that can be achieved in solution and, consequently, influences its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility can face significant hurdles during in vitro testing, leading to unreliable results and increased development costs.[1] Furthermore, low solubility can translate to poor bioavailability, limiting the therapeutic potential of a promising drug candidate.[1]

4,6-Dichloro-2-(trichloromethyl)quinoline belongs to the quinoline class of compounds, which are known for their diverse biological activities and presence in numerous pharmaceuticals.[2][3] The strategic placement of chloro and trichloromethyl groups on the quinoline scaffold can significantly modulate its physicochemical properties, including solubility. Understanding and quantifying the solubility of this specific derivative is therefore paramount for its progression in any research and development pipeline.

Predicted Solubility Profile of 4,6-Dichloro-2-(trichloromethyl)quinoline

Based on the general principles of "like dissolves like," we can anticipate the solubility behavior of 4,6-dichloro-2-(trichloromethyl)quinoline in a range of organic solvents. The presence of a nitrogen atom in the quinoline ring offers a site for hydrogen bonding, while the aromatic system contributes to van der Waals interactions. The two chloro substituents and the bulky, non-polar trichloromethyl group will significantly influence its solubility. It is expected that 4,6-dichloro-2-(trichloromethyl)quinoline will exhibit good solubility in non-polar and moderately polar aprotic solvents, and lower solubility in highly polar protic solvents like water.

While quantitative data is absent, a qualitative prediction of solubility in common organic solvents is presented in Table 1. This prediction is based on the structural features of the molecule and the known solubility of other quinoline derivatives.[4]

Table 1: Predicted Qualitative Solubility of 4,6-Dichloro-2-(trichloromethyl)quinoline

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polarLow to ModerateThe bulky and somewhat polar nature of the molecule may limit solubility in a purely non-polar solvent.
TolueneNon-polar AromaticModerate to HighThe aromatic nature of toluene can interact favorably with the quinoline ring system.
DichloromethanePolar AproticHighThe polarity of dichloromethane should effectively solvate the polar regions of the molecule.
Ethyl AcetatePolar AproticHighThe ester group and moderate polarity make it a good solvent for a wide range of organic compounds.
AcetonePolar AproticHighThe high polarity of acetone should lead to good solubility.
EthanolPolar ProticModerateThe ability of ethanol to hydrogen bond may be disrupted by the bulky non-polar groups of the solute.
MethanolPolar ProticModerateSimilar to ethanol, but the smaller size may allow for slightly better solvation.
WaterPolar ProticLowThe hydrophobic nature of the chloro and trichloromethyl groups will likely result in poor aqueous solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[4]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a solid compound is the shake-flask method.[5] This method is based on achieving a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.[5][6]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.[6][7] After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[6]

Detailed Experimental Protocol

The following protocol outlines the steps for determining the solubility of 4,6-dichloro-2-(trichloromethyl)quinoline in an organic solvent.

Materials:

  • 4,6-dichloro-2-(trichloromethyl)quinoline (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of 4,6-dichloro-2-(trichloromethyl)quinoline and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. This will be used for creating calibration standards.

  • Sample Preparation: Add an excess amount of solid 4,6-dichloro-2-(trichloromethyl)quinoline to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to reach equilibrium.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples and a series of calibration standards (prepared from the stock solution) using HPLC.[4]

  • Quantification: Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards. Determine the concentration of 4,6-dichloro-2-(trichloromethyl)quinoline in the diluted samples from the calibration curve.

  • Solubility Calculation: Calculate the solubility of the compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid 4,6-dichloro-2-(trichloromethyl)quinoline B Add precise volume of organic solvent A->B  Combine C Agitate at constant temperature (24-48h) B->C  Incubate D Filter supernatant C->D  Separate E Dilute filtrate D->E  Prepare for analysis F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Key experimental parameters influencing the accuracy of solubility measurements.

Conclusion and Future Directions

While specific solubility data for 4,6-dichloro-2-(trichloromethyl)quinoline remains to be experimentally determined, this guide provides a robust framework for its investigation. The predicted solubility profile suggests good solubility in a range of common organic solvents, a favorable characteristic for its handling and use in synthetic and biological applications. The detailed shake-flask protocol offers a reliable method for obtaining accurate quantitative solubility data.

For future work, it is imperative to perform the experimental determination of the solubility of 4,6-dichloro-2-(trichloromethyl)quinoline in a diverse set of organic solvents. This data will be invaluable for its further development and will serve as a critical parameter for formulation, in vitro screening, and in vivo studies.

References

  • BioAssay Systems. Shake Flask Solubility Services. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • PubMed. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Wikipedia. Quinoline. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

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  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

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Foundational

4,6-Dichloro-2-trichloromethyl-quinoline molecular weight

An in-depth technical analysis and methodological guide for the utilization, characterization, and synthetic application of 4,6-Dichloro-2-trichloromethyl-quinoline. Executive Summary In the landscape of advanced heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the utilization, characterization, and synthetic application of 4,6-Dichloro-2-trichloromethyl-quinoline.

Executive Summary

In the landscape of advanced heterocyclic chemistry, 4,6-Dichloro-2-trichloromethyl-quinoline (CAS 93600-20-5) serves as a highly specialized, polyhalogenated building block. Primarily utilized by researchers in pharmaceutical and agrochemical drug development, this compound acts as a critical intermediate for synthesizing complex quinoline-2-carboxylic acids.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. Here, we will dissect the causality behind its high molecular weight, explore the mechanistic utility of the trichloromethyl (-CCl₃) group as a "masked" carboxylic acid, and provide a self-validating experimental protocol for its hydrolysis.

Physicochemical Profiling & Molecular Weight Analysis

The defining feature of 4,6-Dichloro-2-trichloromethyl-quinoline is its heavy halogenation. The presence of five chlorine atoms fundamentally dictates the physical behavior, reactivity, and analytical signature of the molecule.

The compound possesses an average molecular weight of 315.41 g/mol [1][2]. However, in high-resolution mass spectrometry (HRMS), the monoisotopic mass is observed at 312.878 Da [3]. This discrepancy is due to the natural isotopic abundance of Chlorine (75% ³⁵Cl and 25% ³⁷Cl). The heavy chlorination drives the predicted lipophilicity (XLogP) to approximately 5.1[3], rendering the molecule highly soluble in non-polar organic solvents but highly resistant to aqueous environments.

Table 1: Quantitative Physicochemical Summary

PropertyValueCausality / Impact on Workflow
Chemical Name 4,6-Dichloro-2-(trichloromethyl)quinolineCore scaffold for drug development.
CAS Number [4]Unique registry identifier.
Molecular Formula C₁₀H₄Cl₅N5x Cl atoms dictate the isotopic envelope.
Average Molecular Weight 315.41 g/mol [2]Used for bulk stoichiometric calculations.
Monoisotopic Mass 312.878 Da[3]Target mass for HRMS validation.
XLogP (Predicted) 5.1[3]Requires organic co-solvents for aqueous reactions.
H-Bond Acceptors 1[5]Nitrogen lone pair is sterically hindered.

Mechanistic Role: The Trichloromethyl Group as a Masked Synthon

Directly synthesizing quinoline-2-carboxylic acids from 2-methylquinolines conventionally requires harsh, toxic oxidants such as selenium dioxide (SeO₂)[6]. This approach suffers from moderate yields and toxic byproducts.

To circumvent this, the 2-trichloromethyl group is utilized. Because the carbon in the -CCl₃ group is already in the +3 oxidation state, it acts as a "masked" carboxylic acid. Instead of an oxidation reaction, the conversion to a carboxylic acid is achieved via an oxidant-free, acidic hydrolysis[7]. The electron-withdrawing nature of the quinoline ring, compounded by the 4,6-dichloro substituents, stabilizes the -CCl₃ group, requiring specific, high-energy acidic conditions to force the hydrolysis.

Hydrolysis A 4,6-Dichloro-2-trichloromethyl-quinoline MW: 315.41 g/mol B Acyl Chloride Intermediate [Transient] A->B H2SO4 / H2O (Hydrolysis) C 4,6-Dichloroquinoline-2-carboxylic acid MW: 242.06 g/mol B->C +H2O / -HCl

Reaction pathway illustrating the acidic hydrolysis of the 2-trichloromethyl group.

Experimental Protocol: Self-Validating Acidic Hydrolysis

Because the substrate is highly lipophilic (LogP 5.1), attempting hydrolysis in purely aqueous sulfuric acid results in a biphasic mixture with zero mass transfer. Causality of Reagent Choice: We utilize Acetic Acid as a miscible co-solvent. It dissolves the lipophilic quinoline substrate while allowing water and sulfuric acid to access the electrophilic trichloromethyl carbon[7].

Step-by-Step Methodology
  • Substrate Solubilization: Suspend 10.0 g (31.7 mmol) of 4,6-Dichloro-2-trichloromethyl-quinoline in 30 mL of glacial acetic acid. Stir at 40°C until full dissolution is achieved.

  • Acidic Activation: Slowly add a premixed solution of 2.0 mL concentrated H₂SO₄ and 5.0 mL of deionized water. The sulfuric acid acts as a proton donor to activate the quinoline nitrogen, increasing the electrophilicity of the adjacent -CCl₃ carbon.

  • Thermal Hydrolysis: Heat the reaction mixture to reflux (approx. 130–140°C) for 4 to 6 hours. Monitor the evolution of HCl gas (a byproduct of the -CCl₃ to -COOH conversion).

  • Precipitation & Isolation: Cool the mixture to 20°C. Slowly add a 5% sodium acetate solution to buffer the pH to approximately 3–4[7]. The product, 4,6-dichloroquinoline-2-carboxylic acid, will precipitate as a solid.

  • Filtration: Filter the solid under vacuum, wash with cold water, and dry under reduced pressure at 50°C.

Workflow S1 1. Substrate Solubilization Dissolve in Acetic Acid (Co-solvent) S2 2. Acidic Hydrolysis Add H2SO4/H2O, Reflux at 140°C S1->S2 S3 3. Product Precipitation Cool to 20°C, Adjust pH to 3-4 S2->S3 S4 4. Analytical Validation LC-MS: Monitor ΔMW (-73.35 Da) S3->S4

Step-by-step experimental workflow for the hydrolysis and characterization process.

Analytical Characterization & Self-Validation

A robust protocol must be self-validating. To confirm the success of the hydrolysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

  • Starting Material Signature: The starting material (C₁₀H₄Cl₅N) has a monoisotopic mass of 312.878 Da[3] and an average MW of 315.41 g/mol [8]. In the mass spectrum, it will display a massive, complex isotopic envelope due to the five chlorine atoms (M, M+2, M+4, M+6, M+8, M+10).

  • Product Signature: The successful hydrolysis product (C₁₀H₅Cl₂NO₂) has an average MW of 242.06 g/mol . The loss of three chlorine atoms simplifies the isotopic envelope to a standard 2-chlorine pattern (M, M+2, M+4 in a 9:6:1 ratio).

  • Validation Metric: The reaction is deemed complete when the LC-MS shows a complete disappearance of the 315.41 m/z signal and the emergence of the 242.06 m/z signal—a definitive mass shift of -73.35 Da .

References

  • PubChemLite. "93600-20-5 (C10H4Cl5N) - Structural Information and Monoisotopic Mass". Université du Luxembourg. Available at:[Link]

  • Google Patents. "METHOD FOR THE HYDROLYSIS OF QUINOLONECARBOXYLIC ESTERS (BR112020021635B1)". Google Patents.

Sources

Exploratory

Basicity of the Quinoline Nitrogen in 4,6-Dichloro-2-trichloromethyl-quinoline: A Mechanistic and Experimental Guide

Executive Summary In medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, largely due to the hydrogen-bonding and salt-forming capabilities of its basic nitrogen atom. However, hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, largely due to the hydrogen-bonding and salt-forming capabilities of its basic nitrogen atom. However, heavy halogenation fundamentally alters its physicochemical profile. 4,6-Dichloro-2-trichloromethyl-quinoline represents an extreme case of basicity suppression. Through a synergistic combination of intense inductive electron withdrawal and severe steric hindrance at the 2-position, the quinoline nitrogen in this molecule is rendered practically non-basic in aqueous media. This whitepaper deconstructs the structural causality behind this phenomenon and outlines the specialized non-aqueous analytical protocols required to quantify its negative pKa.

Mechanistic Deconstruction of Nitrogen Basicity

To understand the lack of basicity in 4,6-dichloro-2-trichloromethyl-quinoline, we must analyze the molecule as a system of competing electronic and steric forces.

The Baseline: Unsubstituted Quinoline

In a standard quinoline molecule, the nitrogen atom is sp2 hybridized. The lone pair of electrons resides in an sp2 orbital that is orthogonal to the aromatic π -system, meaning it does not participate in the aromatic sextet and is fully available to accept a proton (1)[1]. Consequently, unsubstituted quinoline is moderately basic, with a conjugate acid pKa of approximately 4.9[1].

Electronic Effects: Halogen Inductive Withdrawal (-I)

The introduction of chlorine atoms at the 4- and 6-positions initiates a strong inductive effect (-I). Because halogens are highly electronegative, they pull electron density away from the aromatic ring through the σ -bond framework. While halogens can theoretically donate electrons via resonance (+R), the inductive withdrawal dominates in this heterocycle, depleting the electron density localized on the nitrogen lone pair and reducing its affinity for protons.

The 2-Trichloromethyl Anomaly: Extreme -I and Steric Blockade

The most critical feature of this molecule is the trichloromethyl ( −CCl3​ ) group at the 2-position (adjacent to the nitrogen). This group exerts a dual-action suppression of basicity:

  • Massive Inductive Pull: The three highly electronegative chlorine atoms on the methyl carbon create an intense, localized electron-withdrawing effect directly adjacent to the nitrogen, severely stripping the lone pair of its nucleophilic character.

  • Steric Hindrance and Solvation Failure: In solution, the stability of a protonated amine (the conjugate acid) relies heavily on dielectric solvation—specifically, the ability of water molecules to form a hydration shell around the positive charge. The bulky −CCl3​ group at the 2-position creates a physical barricade (analogous to the "peri" steric effect) that prevents solvent molecules from approaching and stabilizing the protonated nitrogen (2)[2]. Without solvent stabilization, the equilibrium shifts drastically back to the neutral free base.

BasicitySuppression Core Quinoline Core (Base pKa ~4.9) Sub1 4-Chloro & 6-Chloro (-I Inductive Withdrawal) Core->Sub1 Sub2 2-Trichloromethyl (-CCl3) (Extreme -I Effect) Core->Sub2 Sub3 2-Position Steric Hindrance (Blocks Solvation) Core->Sub3 Effect1 Depleted N-Lone Pair Electron Density Sub1->Effect1 Sub2->Effect1 Effect2 Destabilized Conjugate Acid Sub3->Effect2 Final 4,6-Dichloro-2-trichloromethyl-quinoline (pKa < 0, Non-Basic) Effect1->Final Effect2->Final

Logical flow of electronic and steric effects suppressing quinoline nitrogen basicity.

Quantitative Basicity Analysis

Because of the compounding effects described above, 4,6-dichloro-2-trichloromethyl-quinoline is predicted to have a negative pKa, meaning it is a weaker base than water itself. The table below summarizes the stepwise degradation of basicity as electron-withdrawing groups are added to the quinoline core.

CompoundpKa (Conjugate Acid)Primary Basicity Modulators
Quinoline ~4.9Baseline ( sp2 nitrogen lone pair availability)
4-Chloroquinoline ~3.9Moderate -I effect of the chlorine atom
2-Trichloromethylquinoline ~0.5 (est.)Strong -I effect of −CCl3​ , severe steric hindrance
4,6-Dichloro-2-trichloromethyl-quinoline -1.22 ± 0.61 (Pred.) Synergistic -I from three Cl groups and −CCl3​ , plus steric block (3)[3]

Experimental Methodology: Determining Negative pKa Values

Standard aqueous potentiometric titration using a glass pH electrode is completely ineffective for this compound. The solvent leveling effect of water means that pH cannot drop low enough to protonate a base with a pKa of -1.22. Instead, basicity must be determined using UV-Vis Spectrophotometry in concentrated acid mixtures , utilizing the Hammett Acidity Function ( H0​ ) (4)[4].

Self-Validating Protocol: UV-Vis Spectrophotometric Titration

Causality of Method: The neutral free base ( B ) and the protonated conjugate acid ( BH+ ) of highly conjugated quinolines possess distinct UV-Vis absorption maxima ( λmax​ ). By measuring the absorbance at varying known extremes of acidity, we can calculate the exact ratio of protonated to unprotonated species.

UVVisWorkflow Step1 Prepare Analyte in H2SO4/H2O Step2 Measure UV-Vis Spectra Step1->Step2 Step3 Determine Ionization Ratio (I) Step2->Step3 Step4 Plot log(I) vs. Hammett Acidity (H0) Step3->Step4 Step5 Calculate pKa (y-intercept) Step4->Step5

Step-by-step UV-Vis spectrophotometric workflow for determining negative pKa values.

Step-by-Step Workflow:

  • Preparation of Acid Solutions: Prepare a series of sulfuric acid/water ( H2​SO4​/H2​O ) solutions with known Hammett Acidity Function ( H0​ ) values ranging from 0 to -3.0.

  • Sample Preparation: Dissolve a constant, trace concentration (e.g., 10−4 M) of 4,6-dichloro-2-trichloromethyl-quinoline into each acid solution. Note: If lipophilicity prevents dissolution, a minimal, constant volume of methanol (<1% v/v) may be used as a co-solvent, though this requires correcting the H0​ scale.

  • Spectrophotometric Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each solution. Identify the analytical wavelength ( λanal​ ) where the difference in absorbance between the fully neutral base ( AB​ ) and the fully protonated acid ( ABH+​ ) is maximized.

  • Determine Ionization Ratio ( I ): For each intermediate acidity solution, calculate the ionization ratio using the measured absorbance ( A ):

    I=[B][BH+]​=ABH+​−AA−AB​​
  • Data Plotting & pKa Extraction: Plot log(I) against the Hammett Acidity Function ( H0​ ). According to the Henderson-Hasselbalch equation adapted for highly acidic media ( pKa​=H0​+logI ), the pKa is equal to the H0​ value at the x-intercept (where logI=0 , indicating 50% protonation).

Implications for Drug Development and Synthesis

The functional elimination of basicity in 4,6-dichloro-2-trichloromethyl-quinoline has profound downstream effects for researchers:

  • Salt Formation is Impossible: Unlike standard quinoline-based drugs (e.g., chloroquine), this compound cannot form stable hydrochloride or mesylate salts to improve aqueous solubility.

  • Extraction and Purification: The compound will not partition into an aqueous acidic phase during liquid-liquid extraction. It will remain entirely in the organic layer regardless of the aqueous phase pH.

  • Metabolic Stability: The heavy halogenation and steric shielding of the nitrogen may prevent standard cytochrome P450-mediated N-oxidation, shifting the metabolic liability entirely to the highly lipophilic −CCl3​ group.

References

  • "Q3. Order of basicity for the following compounds?", AskFilo,
  • "Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline?
  • "4,6-디클로로-2-트리클로로메틸-퀴놀린 | 93600-20-5", ChemicalBook,
  • "Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide", BenchChem,

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Purification of Chlorinated Quinolines by Column Chromatography

Abstract This comprehensive guide provides a detailed methodology for the purification of chlorinated quinolines using column chromatography. It is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed methodology for the purification of chlorinated quinolines using column chromatography. It is designed for researchers, scientists, and professionals in drug development who require high-purity compounds for their work. This document delves into the foundational principles of chromatographic separation as applied to halogenated heterocyclic aromatics, offering a rationale for the selection of stationary and mobile phases. Detailed, step-by-step protocols for method development, column packing, sample application, elution, and fraction analysis are provided. The guide emphasizes a self-validating approach to protocol design, ensuring robust and reproducible results.

Introduction: The Purification Challenge

Chlorinated quinolines are a significant class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The introduction of chlorine atoms onto the quinoline scaffold dramatically alters the molecule's electronic properties, polarity, and reactivity. Consequently, synthetic reactions often yield complex mixtures containing starting materials, regioisomers, and over-chlorinated byproducts. Isolating the desired chlorinated quinoline isomer in high purity is a common and critical challenge.

The subtle differences in polarity and steric hindrance among these isomers make their separation non-trivial.[3] Column chromatography, a cornerstone of purification in organic synthesis, offers a versatile and scalable solution.[4][5] This guide provides the technical insights and field-proven protocols necessary to successfully navigate the purification of these challenging compounds.

Foundational Principles: Tailoring Chromatography for Chlorinated Quinolines

The success of any chromatographic separation hinges on the differential partitioning of analytes between a stationary phase and a mobile phase.[6] For chlorinated quinolines, the key is to exploit the unique physicochemical properties conferred by the aromatic system and the halogen substituent.

Stationary Phase Selection: Beyond Standard Silica

The choice of stationary phase is paramount for achieving selectivity.[7]

  • Silica Gel (SiO₂): As the most common stationary phase, silica gel is a weakly acidic adsorbent suitable for a wide range of separations.[5][7] Its surface is rich in silanol groups (Si-OH), which interact with polar functional groups via hydrogen bonding. For chlorinated quinolines, which are moderately polar bases, interactions with silica are often sufficient for separation from non-polar impurities.

  • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can be advantageous for purifying basic compounds like quinolines, as it can reduce the peak tailing often observed on acidic silica gel.[7][8]

  • Chemically Modified Silica: For separating closely related isomers, exploiting alternative interactions is often necessary.

    • Phenyl-bonded Silica: These phases offer π-π stacking interactions between the phenyl groups on the silica surface and the aromatic quinoline ring.[3] These interactions can be highly selective for aromatic and halogenated compounds, providing a different separation mechanism than standard silica.[9][10]

    • Pentafluorophenyl (PFP) Phases: PFP phases provide a combination of π-π, dipole-dipole, and ion-exchange interactions, making them particularly effective for separating halogenated aromatic compounds.

  • Magnesium Silicate (e.g., Florisil®): This adsorbent has been successfully used in the purification of dichloroquinolines and can be a valuable alternative to silica gel.[1]

Mobile Phase (Eluent) Optimization: The Driving Force of Separation

The mobile phase carries the sample through the stationary phase, and its composition determines the elution speed and resolution of the components.[11] For normal-phase chromatography of chlorinated quinolines, a two-component solvent system is typically used, consisting of a non-polar solvent and a more polar modifier.

  • Common Solvent Systems:

    • Ethyl Acetate/Hexanes (or Heptane): This is the workhorse system for compounds of moderate polarity.[11] The ratio is adjusted to achieve optimal separation.

    • Dichloromethane/Methanol: This system is used for more polar compounds. A small percentage of methanol (1-10%) significantly increases the eluent's polarity.[11] Caution is advised, as more than 10% methanol can begin to dissolve the silica gel matrix.[11]

    • Dichloromethane/Acetone: This combination has been documented for the elution of dichloroquinolines from magnesium silicate.[1]

  • The Role of Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapidly developing and optimizing the mobile phase.[7][12] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 to 0.35, and there is maximum separation between the target and its impurities.[7]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Experimental Protocols and Method Development

This section provides a systematic workflow for purifying a hypothetical crude mixture containing 4,7-dichloroquinoline (target compound), unreacted 7-chloroquinoline (starting material), and 4,5,7-trichloroquinoline (over-chlorinated byproduct).

Workflow Overview

The overall process follows a logical sequence from small-scale method development to large-scale purification and analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis & Isolation TLC TLC Analysis (Solvent Screening) Opt Optimize Solvent System (Target R_f ≈ 0.3) TLC->Opt Iterate Select Select Column Size (Based on sample mass) Opt->Select Pack Pack Column (Slurry Method) Select->Pack Equil Equilibrate Column (3-5 Column Volumes) Pack->Equil Load Load Sample (Dry or Wet Loading) Equil->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Final Final Evap->Final Pure Product

Caption: General workflow for the purification of chlorinated quinolines.

Protocol 1: Method Development using TLC

Objective: To identify an optimal mobile phase for separating the target compound.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Crude reaction mixture

  • Developing chambers (e.g., beakers with watch glass covers)

  • Capillary spotters

  • Various solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Prepare Sample: Dissolve a small amount of the crude mixture in a volatile solvent like DCM.

  • Spot Plate: Using a capillary, spot the sample onto the baseline of several TLC plates.

  • Screen Solvents: Prepare different solvent systems in separate chambers. Start with common ratios (see Table 1).

  • Develop Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[13] Circle the spots.

  • Analyze and Optimize: Calculate the Rf for each spot. The ideal system will show the target spot with an Rf of ~0.3 and clear separation from other spots. Adjust solvent ratios to improve separation. For example, if all spots are too low (low Rf), increase the polarity (e.g., increase the percentage of EtOAc in a Hexanes/EtOAc system).[14]

Polarity of CompoundRecommended Starting Solvent System
Moderately Polar10-50% Ethyl Acetate/Hexane
Polar100% Ethyl Acetate or 5% Methanol/Dichloromethane
Very Polar (Amines)1-10% of 10% Ammonia in Methanol/Dichloromethane
Table 1: General recommendations for starting solvent systems for flash chromatography.[7][11]
Protocol 2: Column Packing and Sample Loading

Objective: To prepare the chromatography column for purification.

Materials:

  • Glass chromatography column with a stopcock

  • Stationary phase (e.g., Silica Gel, 230-400 mesh)

  • Sand

  • Optimized mobile phase from Protocol 1

  • Crude sample

Procedure:

  • Column Selection: Choose a column size appropriate for the amount of crude material. A common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample by weight for moderately difficult separations.[15]

  • Packing the Column (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm). b. In a beaker, create a slurry of silica gel in the initial, least polar mobile phase. c. With the stopcock open, pour the slurry into the column. Use additional solvent to rinse all the silica into the column. d. Gently tap the column to ensure even packing and remove air bubbles.[15] e. Add a final layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.[15]

  • Equilibration: Pass 3-5 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.[15]

  • Sample Loading: a. Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a less polar solvent like DCM).[15] Carefully add this solution to the top of the column using a pipette. Open the stopcock and allow the sample to load onto the silica, stopping when the solvent level reaches the top of the sand. b. Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a suitable solvent, add a small amount of silica gel (~2-3 times the sample weight), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.[14]

Protocol 3: Elution and Fraction Collection

Objective: To elute the separated compounds and collect them in fractions.

Materials:

  • Prepared and loaded column

  • Mobile phase(s)

  • Collection vessels (e.g., test tubes in a rack)

Procedure:

  • Initiate Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.[6][12]

  • Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent composition throughout the entire separation. This is simpler but may not be effective for separating compounds with very different polarities.

    • Gradient: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar modifier.[6] This is useful for eluting more strongly retained compounds after the target has been collected. For our example, one might start with 10% EtOAc/Hexanes and gradually increase to 25% EtOAc/Hexanes.

  • Fraction Collection: Collect the eluent in sequentially numbered test tubes. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Monitor the Separation: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the compounds.[8]

Caption: Example of TLC analysis for monitoring column fractions.

Protocol 4: Product Isolation

Objective: To obtain the final, pure compound.

Procedure:

  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure target compound.

  • Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated product using analytical techniques such as NMR, LC-MS, or by running a final TLC against the starting crude mixture.

Trustworthiness: A Self-Validating System

Each protocol is designed with internal checks to ensure success:

  • TLC First: The outcome of the column is predicted by preliminary TLC analysis, preventing wasted time and resources on ineffective solvent systems.[13]

  • Systematic Fraction Analysis: Continuous monitoring of the column output via TLC provides real-time data on the separation's progress, allowing for immediate adjustments and ensuring that only pure fractions are combined.[8]

  • Final Purity Check: Post-purification analysis provides definitive confirmation of the procedure's success and the final purity of the isolated chlorinated quinoline.

Conclusion

The purification of chlorinated quinolines by column chromatography is a highly effective and adaptable technique. Success is not merely procedural but is grounded in a solid understanding of the interplay between the analyte, the stationary phase, and the mobile phase. By systematically developing the method with TLC, carefully preparing and running the column, and diligently analyzing the collected fractions, researchers can reliably isolate high-purity chlorinated quinolines essential for advancing their research and development goals.

References

  • ResearchGate. (2009). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. Retrieved from [Link]

  • PMC. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Retrieved from [Link]

  • Google Patents. (1971). Process for the preparation of chlorinated quinolines. US3567732A.
  • Google Patents. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
  • PubMed. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Retrieved from [Link]

  • Horizon IRD. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • University of Rochester, Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]

  • PMC. (2008). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]

  • Springer. (2014). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • MDPI. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Retrieved from [Link]

  • Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Chromatography Columns. Retrieved from [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • LCGC International. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution 1H NMR Analysis and Signal Assignment of 4,6-Dichloro-2-(trichloromethyl)quinoline

Introduction & Scope 4,6-Dichloro-2-(trichloromethyl)quinoline (CAS: 93600-20-5)[1],[2] is a highly halogenated heterocyclic scaffold with a molecular formula of C10H4Cl5N and a molecular weight of 315.41 g/mol [1],[2]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4,6-Dichloro-2-(trichloromethyl)quinoline (CAS: 93600-20-5)[1],[2] is a highly halogenated heterocyclic scaffold with a molecular formula of C10H4Cl5N and a molecular weight of 315.41 g/mol [1],[2]. Compounds of this class are critical intermediates in the development of agrochemicals and antimalarial pharmaceuticals (such as mefloquine analogs).

Due to the intense electron-withdrawing nature of its five chlorine atoms, the electron density across the quinoline core is severely depleted. This results in a highly deshielded 1H NMR spectrum. The objective of this protocol is to provide a self-validating framework for the acquisition, processing, and unambiguous assignment of the 1H NMR spectrum of this compound, ensuring high scientific integrity and reproducibility in structural verification [1].

Structural Analysis & Predictive Causality

To accurately assign the spectrum, we must first deconstruct the molecular topology and understand the causality behind the chemical shifts. The molecule possesses only four protons, located at positions 3, 5, 7, and 8 on the quinoline ring.

  • H-3 (Isolated Spin): Flanked by the -CCl3 group at C2 and the -Cl atom at C4, H-3 has no vicinal protons. The strong inductive effect of the trichloromethyl group, combined with the magnetic anisotropy of the aromatic ring, pushes this singlet far downfield.

  • H-5 (Peri-Effect): Located between the C4 and C6 chlorine atoms, H-5 experiences significant van der Waals deshielding (the peri-effect) from the C4-Cl. It couples only with H-7 across four bonds (meta-coupling).

  • H-8 (Nitrogen Proximity): Adjacent to the electronegative pyridine-like nitrogen, H-8 is strongly deshielded and couples with H-7 across three bonds (ortho-coupling).

  • H-7 (AMX System Node): H-7 is the only proton that exhibits both ortho-coupling (to H-8) and meta-coupling (to H-5), making it a diagnostic doublet of doublets [2].

Quantitative Data: Predicted 1H NMR Profile (in CDCl3)

Note: Chemical shifts are empirical approximations based on substituent additivity rules for quinolines.

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-3 8.25 - 8.35Singlet (s)N/A1HHighly deshielded by adjacent -CCl3 and C4-Cl. Lacks vicinal/geminal protons.
H-5 8.15 - 8.25Doublet (d)~2.21HMeta-coupling to H-7. Deshielded by the peri-effect of C4-Cl and ortho C6-Cl.
H-8 8.10 - 8.20Doublet (d)~9.01HOrtho-coupling to H-7. Deshielded by the adjacent N1 atom.
H-7 7.75 - 7.85Doublet of doublets (dd)~9.0, ~2.21HOrtho-coupling to H-8; meta-coupling to H-5. Least deshielded proton.

Experimental Protocol

This methodology is designed to prevent common artifacts, such as incomplete relaxation and poor resolution, which can obscure fine meta-couplings.

Step 1: Sample Preparation
  • Mass & Solvent: Weigh exactly 10–15 mg of 4,6-dichloro-2-(trichloromethyl)quinoline. Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen because its residual solvent peak (7.26 ppm) does not overlap with the highly deshielded quinoline protons (7.7–8.4 ppm) [3]. The 10–15 mg mass ensures a high signal-to-noise ratio (SNR) in a minimal number of transients, preventing concentration-dependent chemical shift drifting.

  • Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove any undissolved particulates that could distort the magnetic field homogeneity.

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl3.

  • Causality: Perform rigorous gradient shimming. The meta-coupling between H-5 and H-7 is extremely fine (~2.2 Hz). If the Z and Z2 shims are poorly optimized, the line width at half-height (W1/2) will exceed 2 Hz, blurring the H-5 doublet into a broad singlet and destroying critical structural data [4].

Step 3: Data Acquisition
  • Pulse Sequence: Standard 1D 1H pulse sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set D1 = 5.0 seconds.

  • Causality: Protons lacking nearby dipole-dipole relaxation pathways (specifically the isolated H-3 proton) exhibit significantly longer longitudinal relaxation times (T1). A standard 1-second delay will partially saturate the H-3 signal, leading to artificially low integration values. A 5-second delay ensures quantitative integration [4].

  • Scans (NS): Acquire 16 to 64 transients depending on the exact sample concentration.

Step 4: Data Processing
  • Apply a zero-filling factor to achieve at least 64k data points.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without sacrificing the resolution of the 2.2 Hz meta-coupling.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Calibrate the chemical shift scale by setting the TMS singlet exactly to 0.00 ppm.

Experimental Workflow

NMR_Protocol S1 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 S2 2. Internal Standard Verify 0.03% TMS presence S1->S2 S3 3. Shimming & Tuning Optimize B0 homogeneity (W1/2 < 1Hz) S2->S3 S4 4. Data Acquisition Set D1 = 5s for T1 relaxation S3->S4 S5 5. FID Processing Zero-fill to 64k, LB = 0.3 Hz S4->S5 S6 6. Spectral Analysis Extract J-couplings & Integrate S5->S6

Figure 1: Step-by-step workflow for 1H NMR sample preparation and data acquisition.

Trustworthiness: Self-Validating Quality Control

To ensure the scientific integrity of the acquired data, the protocol must be treated as a self-validating system. Before finalizing the structural assignment, verify the following internal controls:

  • Shim Validation: Inspect the TMS peak at 0.00 ppm. The peak width at half-height (W1/2) must be < 1.0 Hz. If it is broader, the shimming is inadequate, and the meta-couplings cannot be trusted.

  • Symmetry of Coupling (J-Matching): The meta-coupling constant extracted from the H-5 doublet must mathematically equal the smaller coupling constant extracted from the H-7 doublet of doublets (i.e., J5,7​=J7,5​≈2.2 Hz ). A mismatch indicates overlapping impurities or artifactual peak picking.

  • Quantitative Integration: Because a 5-second relaxation delay was utilized, the integrals for H-3, H-5, H-7, and H-8 must yield a perfect 1:1:1:1 ratio. A deviation of >5% in the H-3 integral indicates that the T1 relaxation time for this isolated proton is exceptionally long, requiring a further increase in the D1 parameter.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. ACS Publications. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]

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Method

Application Notes and Protocols for Evaluating the Antimalarial Activity of Substituted Quinoline Compounds

Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of substituted quinoline compounds for...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of substituted quinoline compounds for antimalarial activity. Quinoline-based drugs have long been a cornerstone of malaria chemotherapy, but the rise of drug-resistant Plasmodium strains necessitates a robust and continuous pipeline for novel drug discovery.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to screening and characterization.

We will explore the foundational mechanism of action, delve into critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for both in vitro and in vivo evaluation.

The Quinoline Pharmacophore: Mechanism of Action

Understanding how quinoline antimalarials function is critical to designing new, effective derivatives. The primary target for the most common class, the 4-aminoquinolines, is the parasite's food vacuole, where it digests host hemoglobin.[3] This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[4]

4-aminoquinolines, being weak bases, accumulate to high concentrations within the acidic environment of the food vacuole.[3][5] Here, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[4] This leads to a buildup of toxic, free heme, which ultimately kills the parasite.[3] More lipophilic quinolines, such as quinine and mefloquine, may have additional or alternative mechanisms of action.[2] 8-aminoquinolines, like primaquine, are unique in their activity against the dormant liver-stage parasites (hypnozoites).[5]

G Hemoglobin Host Hemoglobin FoodVacuole Parasite Food Vacuole (Acidic pH) Hemoglobin->FoodVacuole Digestion Heme Toxic Free Heme FoodVacuole->Heme Releases Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Heme-mediated toxicity Quinoline Substituted Quinoline (e.g., 4-Aminoquinoline) Quinoline->FoodVacuole Accumulates Quinoline->Hemozoin INHIBITS G start Start prep_drugs Prepare Serial Dilutions of Quinoline Compounds in 96-well Plate start->prep_drugs add_parasites Add Parasite Culture to Drug Plate prep_drugs->add_parasites sync_parasites Synchronize P. falciparum Culture (Ring Stage) sync_parasites->add_parasites incubate Incubate 72h (Gas, 37°C) add_parasites->incubate lysis Add Lysis Buffer with SYBR Green I incubate->lysis read Read Fluorescence (485nm Ex / 530nm Em) lysis->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Workflow for the SYBR Green I Antiplasmodial Assay.

Detailed Protocol: SYBR Green I Drug Sensitivity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of substituted quinoline compounds against chloroquine-sensitive and -resistant strains of P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 for sensitive, Dd2 or K1 for resistant).

  • Human erythrocytes (Group O+).

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements).

  • 96-well black, flat-bottom microplates.

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin).

  • SYBR Green I nucleic acid stain (10,000x stock).

  • Lysis Buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% w/v Saponin, 0.08% v/v Triton X-100).

  • Fluorescence microplate reader.

Procedure:

  • Drug Plate Preparation: a. Prepare stock solutions of test compounds in DMSO. b. In a 96-well plate, perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Typically, a 2-fold dilution series is used. c. Include wells for negative (no drug) and positive (reference drug) controls.

  • Parasite Preparation: a. Synchronize parasite cultures to the ring stage using methods like sorbitol treatment. b. Prepare an infected red blood cell (iRBC) suspension at 1% parasitemia and 2% hematocrit in complete medium. [6]3. Assay Initiation: a. Add the iRBC suspension to each well of the pre-dosed drug plate.

  • Incubation: a. Incubate the plates for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. [6]5. Lysis and Staining: a. After incubation, carefully add lysis buffer containing SYBR Green I (at a final 1x concentration) to each well. b. Seal the plate and incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: a. Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths centered around 485 nm and 530 nm, respectively. [7]7. Data Analysis: a. Subtract the background fluorescence (from uninfected RBCs). b. Normalize the data to the negative control (100% growth) and positive control (0% growth). c. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Core Protocol II: In Vitro Cytotoxicity Assessment

A promising antimalarial compound must be selectively toxic to the parasite with minimal effect on host cells. Therefore, determining the 50% cytotoxic concentration (CC50) against a mammalian cell line is a mandatory step. [8][9]The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for prioritizing compounds for further development. [10]

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the CC50 of substituted quinoline compounds on a mammalian cell line (e.g., HepG2, a human liver cell line).

Materials:

  • Mammalian cell line (e.g., HepG2, ATCC HB-8065).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well clear, flat-bottom microplates.

  • Test compounds.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS). [8]* DMSO.

  • ELISA reader (570 nm).

Procedure:

  • Cell Seeding: a. Seed the 96-well plate with cells at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: a. Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO). b. Incubate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Incubation: a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [11]4. Formazan Solubilization: a. Carefully remove the supernatant. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. [11]5. Absorbance Measurement: a. Measure the optical density at 570 nm using an ELISA reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the drug concentration to determine the CC50 value. c. Calculate the Selectivity Index (SI) = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite.

Data Summary: Evaluating Lead Compounds
Compound IDP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)Resistance Index (RI) (Dd2/3D7)HepG2 CC50 (nM)Selectivity Index (SI) (CC50/IC50 of 3D7)
Example-Q1 15453.0>20,000>1333
Example-Q2 825031.2515,0001875
Chloroquine 1020020.0>50,000>5000

Core Protocol III: In Vivo Antimalarial Efficacy

Compounds that demonstrate high potency and selectivity in vitro must be evaluated in an animal model to assess their efficacy in a complex biological system. The rodent malaria model using Plasmodium berghei is the standard for initial in vivo screening. [12]The 4-day suppressive test (or Peter's Test) is a widely used method to evaluate a compound's activity against blood-stage infection. [13]

G start Start infect Day 0: Infect Mice with P. berghei iRBCs (i.p.) start->infect treat_d0 Day 0 (2-4h post-infection): Administer First Dose (Test Compound, Vehicle, Chloroquine) infect->treat_d0 treat_d1 Day 1: Administer Second Dose treat_d0->treat_d1 treat_d2 Day 2: Administer Third Dose treat_d1->treat_d2 treat_d3 Day 3: Administer Fourth Dose treat_d2->treat_d3 smear Day 4: Prepare Giemsa-stained Blood Smears treat_d3->smear count Determine Parasitemia (Microscopy) smear->count analyze Calculate % Parasitemia Suppression vs. Vehicle Control count->analyze end End analyze->end

Caption: Workflow for the 4-Day Suppressive Test in a Mouse Model.

Detailed Protocol: 4-Day Suppressive Test

Objective: To determine the in vivo blood schizonticidal activity of a substituted quinoline compound in P. berghei-infected mice.

Materials:

  • Female Swiss Webster or similar mice (20-25 g).

  • Plasmodium berghei (e.g., ANKA strain).

  • Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Chloroquine (positive control).

  • Giemsa stain and microscopy supplies.

Procedure:

  • Infection (Day 0): a. Obtain heparinized blood from a P. berghei donor mouse with rising parasitemia. b. Dilute the blood in physiological saline and inject each experimental mouse intraperitoneally (i.p.) or intravenously (i.v.) with approximately 1x10⁷ parasitized erythrocytes. [12]2. Treatment (Days 0-3): a. Randomly assign mice to treatment groups (e.g., Vehicle Control, Chloroquine, Test Compound at various doses). A group size of 5 mice is standard. [14] b. Two to four hours after infection, administer the first dose of the compound or vehicle via the desired route (e.g., oral gavage, i.p.). c. Administer one dose daily for four consecutive days (Day 0, 1, 2, and 3).

  • Parasitemia Determination (Day 4): a. On Day 4, 24 hours after the final dose, collect a drop of blood from the tail of each mouse. b. Prepare thin blood smears, fix with methanol, and stain with Giemsa. c. Determine the percentage of parasitized red blood cells by counting under a microscope (e.g., count ~1000 total RBCs).

  • Data Analysis: a. Calculate the mean parasitemia for each group. b. Determine the percentage of parasitemia suppression for each treatment group using the formula: % Suppression = [ (Mean Parasitemia of Vehicle Group - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Group ] * 100 c. The dose that causes a 50% or 90% reduction in parasitemia (ED50 or ED90) can be calculated using dose-response analysis.

For higher throughput and non-invasive monitoring, transgenic P. berghei strains expressing luciferase can be used, allowing for the quantification of parasite load via bioluminescence imaging. [14][15]This method provides a powerful alternative to manual smear counting.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria. [Link]

  • IntechOpen. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • Valderramos, J. C., et al. (2019). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. PubMed Central (PMC). [Link]

  • Kapoore, R. V., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Madrid, D. C., et al. (2013). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. ACS Publications. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]

  • MalariaWorld. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. MalariaWorld. [Link]

  • Lombard, M. C., et al. (2013). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. PubMed Central (PMC). [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN. [Link]

  • Gemma, S., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents. ACS Publications. [Link]

  • Hott, M., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. PubMed. [Link]

  • MalariaWorld. (2021). In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. MalariaWorld. [Link]

  • SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • Guimarães, D. S. M., et al. (2022). A simple quinoline salt derivative is active in vitro against plasmodium Faciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Nature. [Link]

  • Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature. [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. ResearchGate. [Link]

  • Nare, K., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. PubMed Central (PMC). [Link]

  • PubMed. (2020). Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug-resistant Plasmodium falciparum. PubMed. [Link]

  • ResearchGate. (2025). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]

  • MalariaWorld. (n.d.). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. MalariaWorld. [Link]

  • Annapandian, A. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology. [Link]

  • Nature. (2024). Discovery of antimalarial drugs from secondary metabolites in actinomycetes culture library. Nature. [Link]

  • American Society for Microbiology. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. [Link]

  • de Souza, N. B., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PubMed Central (PMC). [Link]

  • de Almeida, M. I. S., et al. (2021). Studies of Potency and Efficacy of an Optimized Artemisinin-Quinoline Hybrid against Multiple Stages of the Plasmodium Life Cycle. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side products in 4,6-Dichloro-2-trichloromethyl-quinoline synthesis

Welcome to the Technical Support Center for the synthesis of 4,6-Dichloro-2-trichloromethyl-quinoline (CAS 93600-20-5). As a critical halogenated building block in medicinal chemistry and agrochemical development[1], its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,6-Dichloro-2-trichloromethyl-quinoline (CAS 93600-20-5). As a critical halogenated building block in medicinal chemistry and agrochemical development[1], its synthesis typically relies on the exhaustive radical chlorination of 4,6-dichloro-2-methylquinoline.

While the transformation appears straightforward, the radical chain mechanism is highly sensitive to stoichiometry, initiation rates, and moisture, frequently leading to a complex mixture of side products. This guide is designed to help you troubleshoot these specific synthetic bottlenecks by explaining the mechanistic causality behind each failure mode and providing self-validating protocols to ensure reproducible yields.

Mechanistic Pathway & Side Product Formation

To troubleshoot effectively, we must first map the reaction network. The exhaustive chlorination of the 2-methyl group proceeds via a sequential radical substitution. Deviations in reaction conditions push the equilibrium toward four primary failure states: incomplete chlorination, over-chlorination, hydrolysis, or radical dimerization[2].

SynthesisPathway SM 4,6-Dichloro-2-methylquinoline (Starting Material) Mono 4,6-Dichloro-2-(chloromethyl)quinoline (Incomplete Chlorination) SM->Mono Cl• / -HCl Di 4,6-Dichloro-2-(dichloromethyl)quinoline (Incomplete Chlorination) Mono->Di Cl• / -HCl Dimer 1,2-Bis(4,6-dichloroquinolin-2-yl)ethane (Radical Dimerization) Mono->Dimer Radical Coupling Target 4,6-Dichloro-2-(trichloromethyl)quinoline (Target Product) Di->Target Cl• / -HCl Hydrolysis 4,6-Dichloroquinoline-2-carboxylic acid (Hydrolysis Side Product) Target->Hydrolysis H2O (Moisture) OverChlor 3,4,6-Trichloro-2-(trichloromethyl)quinoline (Over-Chlorination) Target->OverChlor Excess Cl2 / Heat

Reaction network of 4,6-dichloro-2-methylquinoline radical chlorination.

Troubleshooting FAQs

Q1: I am detecting significant amounts of mono- and dichloromethyl intermediates in my final mixture. How do I drive the reaction to completion? A: This is a classic symptom of premature radical chain termination or insufficient chlorinating agent. The substitution of the third hydrogen is sterically hindered and kinetically slower than the first two. If you are using sulfuryl chloride ( SO2​Cl2​ ) or N-chlorosuccinimide (NCS), the concentration of active Cl∙ radicals must be maintained throughout the final phase[3]. Solution: Do not add the initiator (e.g., AIBN or benzoyl peroxide) all at once. Instead, dose the initiator in three separate aliquots over the course of the reaction to continuously re-initiate the radical chain. Ensure you are using at least 3.3 equivalents of the chlorinating agent.

Q2: My mass spectrometry data shows an [M+34] peak relative to the target product. What is this, and how do I prevent it? A: An [M+34] peak indicates the addition of a fourth chlorine atom, signifying over-chlorination (ring chlorination). Once the 2-methyl group is fully converted to a trichloromethyl group, the electron-deficient quinoline ring becomes the next target for electrophilic or radical attack, most commonly at the C-3 or C-8 positions[4]. Solution: This occurs when excess chlorinating agent (>3.5 eq) is used or the reaction is heated for too long after the starting material is consumed. Strictly control your stoichiometry and terminate the reaction immediately once GC-MS confirms the disappearance of the dichloromethyl intermediate.

Q3: During aqueous workup, my product yield drops significantly, and I isolate a highly polar, baseline-spotting compound on TLC. What is happening? A: You are observing the hydrolysis of your target product. The −CCl3​ group adjacent to the nitrogen of the quinoline ring is highly electrophilic and exceptionally prone to hydrolysis, converting into a carboxylic acid (4,6-dichloroquinoline-2-carboxylic acid) in the presence of water and mild heat[5]. Solution: Avoid aqueous basic workups. If an aqueous wash is strictly necessary to remove succinimide or acidic byproducts, use ice-cold water, perform the separation rapidly (<5 minutes), and immediately dry the organic layer over anhydrous Na2​SO4​ .

Q4: I am seeing a high-molecular-weight impurity (m/z ~450). What is the mechanism of its formation? A: This is a radical dimerization product: 1,2-bis(4,6-dichloroquinolin-2-yl)ethane[2]. It forms when the concentration of the carbon-centered radical (the chloromethyl radical intermediate) is high, but the concentration of the chlorine radical source is low. Instead of abstracting a chlorine atom, two carbon radicals couple together. Solution: This indicates reagent starvation. Ensure your chlorinating agent is not degrading prematurely (e.g., check the expiration of your SO2​Cl2​ ) and maintain a steady reflux to ensure homogeneous mixing of the radical species.

Quantitative Data & Diagnostic Signatures

To rapidly identify side products during in-process control (IPC), refer to the diagnostic analytical signatures summarized below.

Side ProductCausalityDiagnostic MS (m/z)Diagnostic 1 H NMR Shift (CDCl 3​ )Mitigation Strategy
2-(Chloromethyl)quinoline Incomplete reaction245 [M] + Singlet, ~4.8 ppm (2H)Dose AIBN sequentially; extend time.
2-(Dichloromethyl)quinoline Incomplete reaction279 [M] + Singlet, ~6.8 ppm (1H)Increase SO2​Cl2​ to 3.3 eq.
3,4,6-Trichloro-2-(trichloromethyl) Over-chlorination349 [M] + Absence of C-3 aromatic proton (~8.1 ppm)Cap SO2​Cl2​ at 3.3 eq; halt heating.
Quinoline-2-carboxylic acid Moisture / Hydrolysis241[M] + Broad singlet, ~11.0 ppm (1H, -OH)Strictly anhydrous conditions; cold workup.
Dimerization Product Radical coupling~450 [M] + Multiplet, ~3.5 ppm (4H, bridge)Ensure steady Cl∙ generation.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop to ensure the complete conversion of 4,6-dichloro-2-methylquinoline to 4,6-dichloro-2-trichloromethyl-quinoline without over-chlorination.

Reagents & Equipment:

  • 4,6-Dichloro-2-methylquinoline (1.0 eq, 10 mmol, 2.12 g)

  • Sulfuryl chloride ( SO2​Cl2​ ) (3.3 eq, 33 mmol, 4.45 g)

  • AIBN (Azobisisobutyronitrile) (0.15 eq total, divided into 3 portions)

  • Anhydrous Chlorobenzene (25 mL)

  • Schlenk line, reflux condenser, and a gas scrubber (for SO2​ and HCl off-gassing).

Step-by-Step Methodology:

  • System Validation & Drying: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with dry Argon. Self-Validation: Add 5 mL of anhydrous chlorobenzene and a crystal of iodine. If the solution turns pale yellow/clear, moisture is present. If it remains strictly violet, the system is dry.

  • Substrate Dissolution: Add 4,6-dichloro-2-methylquinoline (10 mmol) to the flask. Dissolve in 20 mL of anhydrous chlorobenzene.

  • Reagent Addition: Slowly add SO2​Cl2​ (3.3 eq) via syringe at room temperature.

  • Sequential Initiation (Critical Step):

    • Add the first portion of AIBN (0.05 eq). Heat the reaction to 80°C.

    • After 2 hours, add the second portion of AIBN (0.05 eq).

    • After 4 hours, add the final portion of AIBN (0.05 eq).

  • In-Process Control (IPC) Validation: At the 5-hour mark, withdraw a 50 µL aliquot. Quench it in 1 mL of anhydrous methanol (to convert any unreacted SO2​Cl2​ ) and analyze via GC-MS.

    • Validation Gate: The ratio of trichloromethyl to dichloromethyl must be >98:2. If the dichloromethyl intermediate is >2%, add an additional 0.2 eq of SO2​Cl2​ and reflux for 1 more hour. If the [M+34] peak is detected, terminate heating immediately.

  • Anhydrous Workup: Cool the reaction to 0°C. Instead of an aqueous wash, remove the chlorobenzene and excess SO2​Cl2​ via rotary evaporation under high vacuum (ensure the pump is protected by a cold trap and base trap).

  • Purification: Recrystallize the crude solid from anhydrous hexane/ethyl acetate to yield the pure 4,6-dichloro-2-trichloromethyl-quinoline, avoiding silica gel chromatography if possible, as the acidic silanol groups can induce trace hydrolysis.

References

  • Gensch, T., et al. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines". National Center for Biotechnology Information (PMC). Available at:[Link]

  • ResearchGate. "Quinoline Aldehydes". ResearchGate Publications. Available at: [Link]

  • ResearchGate. "Design, Synthesis, and Quantum chemical calculations of 2,6-diphenylspiro[cyclohexane-1,3'-pyrido[1,2-a]pyrimidine]-2',4,4'-trione through DFT approach". ResearchGate Publications. Available at: [Link]

  • Terme, T., et al. "Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 4,6-Dichloro-2-trichloromethyl-quinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with field-proven protocols, mechanistic insights, and targeted troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with field-proven protocols, mechanistic insights, and targeted troubleshooting strategies for the synthesis of 4,6-Dichloro-2-trichloromethyl-quinoline (CAS 93600-20-5).

This compound is a critical intermediate in the development of azaheterocyclic therapeutics. The synthesis relies on a two-phase approach: a modified Conrad-Limpach condensation followed by a Vilsmeier-Haack activated deoxychlorination.

Mechanistic Workflow

SynthesisWorkflow A 4-Chloroaniline + Ethyl 4,4,4-trichloroacetoacetate B Enamine Intermediate (Kinetic Product) A->B Toluene, AcOH (cat.) Reflux, Dean-Stark E Acetoacetamide Byproduct (Thermodynamic Dead-End) A->E Direct heating >150°C (Avoid) C 6-Chloro-2-(trichloromethyl) quinolin-4(1H)-one B->C Eaton's Reagent 80°C Cyclization D 4,6-Dichloro-2-(trichloromethyl) quinoline (Target) C->D POCl3, DMF (cat.) 85°C

Fig 1. Mechanistic workflow for the synthesis of 4,6-Dichloro-2-trichloromethyl-quinoline.

Standardized Experimental Protocols

Phase 1: Synthesis of 6-Chloro-2-(trichloromethyl)quinolin-4(1H)-one
  • Enamine Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-chloroaniline (1.0 eq) and ethyl 4,4,4-trichloroacetoacetate (1.05 eq) in anhydrous toluene (0.5 M)[1]. Add glacial acetic acid (0.05 eq).

    • Causality Insight: The mild acid protonates the highly electrophilic ketone carbonyl, accelerating the initial nucleophilic attack by the aniline nitrogen while avoiding premature ester hydrolysis.

  • Reflux & Water Removal: Heat to reflux (~110°C) for 4-6 hours until water ceases to collect in the trap.

  • Telescoping: Concentrate the mixture under reduced pressure to yield the crude enamine. Do not purify.

    • Causality Insight: The enamine is prone to hydrolysis upon prolonged exposure to ambient moisture on silica gel. Telescoping directly into cyclization preserves the yield.

  • Cyclization: Pre-heat Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 5 mL/g of enamine) to 80°C. Add the crude enamine dropwise with vigorous stirring. After 2 hours, cool and pour slowly over crushed ice. Adjust the pH to 6-7 using 20% aqueous NaOH. Filter, wash with water, and dry under vacuum.

Phase 2: Deoxychlorination to Target Compound
  • Vilsmeier Activation: Suspend the intermediate from Phase 1 (1.0 eq) in anhydrous Phosphorus oxychloride (POCl₃, 5.0 eq). Add N,N-Dimethylformamide (DMF, 0.1 eq) dropwise.

  • Heating: Heat the mixture to 85°C under an inert argon atmosphere for 3 hours. Self-Validation: The heterogeneous suspension will transition into a homogeneous dark solution, visually confirming the consumption of the insoluble quinolinone.

  • Reverse Quench & Isolation: Cool to room temperature and distill off excess POCl₃ under reduced pressure. Dissolve the residue in cold dichloromethane (DCM). Add this solution dropwise to a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO₃ at 0°C. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Troubleshooting & FAQs

Q1: Why is my first step yielding a high percentage of an amide byproduct instead of the desired enamine? A: The condensation of anilines with β-keto esters is governed by competing kinetic and thermodynamic pathways. Attack at the ketone carbonyl yields the desired enamine (kinetic product), whereas attack at the ester carbonyl yields the acetoacetamide (thermodynamic dead-end).

  • Actionable Fix: Run the reaction strictly in a non-polar solvent (toluene) with a Dean-Stark trap. The continuous physical removal of water drives the equilibrium toward the enamine. Never run this reaction neat or at temperatures exceeding 110°C, as excess thermal energy overcomes the activation barrier to form the thermodynamic amide byproduct.

Q2: During cyclization, I observe significant degradation and tar formation. How can I optimize this? A: The -CCl₃ group is highly sensitive to extreme temperatures and prolonged exposure to harsh acids. Traditional Conrad-Limpach cyclizations require heating in Dowtherm A at ~250°C, which will inevitably degrade the trichloromethyl moiety[2].

  • Actionable Fix: Switch your acid catalyst to Eaton's Reagent. It acts as both a powerful dehydrating agent and a mild Lewis acid, allowing the cyclization to proceed smoothly at 80°C. This lower thermal threshold preserves the integrity of the -CCl₃ group while maintaining ring-closure efficiency.

Q3: The final POCl₃ chlorination step shows incomplete conversion. Should I increase the temperature to reflux (105°C)? A: No. Exceeding 90°C risks over-activating the -CCl₃ group, leading to unwanted side reactions or hydrolysis during workup[3]. Incomplete deoxychlorination usually stems from the poor solubility of the intermediate or the weak electrophilicity of neat POCl₃.

  • Actionable Fix: Add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly reactive chloroiminium ion). This intermediate is a vastly superior electrophile for activating the C4-hydroxyl group, ensuring complete conversion at a much safer temperature (85°C).

Q4: What is the safest way to quench the POCl₃ reaction without hydrolyzing the newly formed product? A: Direct addition of water to the hot reaction mixture causes a violent exothermic reaction and generates high local concentrations of HCl. This acidic, aqueous environment can easily hydrolyze the newly formed C4-chloride back to the quinolinone starting material.

  • Actionable Fix: Perform a "reverse quench." First, remove excess POCl₃ under reduced pressure. Dissolve the crude residue in cold DCM, and slowly add this solution to a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate. Keeping the pH > 7 neutralizes the phosphoric acids instantly and protects the C-Cl bond.

Yield Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from traditional methodologies to our optimized protocols:

Reaction StepParameterSub-optimal ConditionOptimized ConditionYield Improvement
Enamine Formation Solvent / EquilibriumEthanol, RefluxToluene, Dean-Stark45% → 88%
Cyclization Acid Catalyst / TempDowtherm A, 250°CEaton's Reagent, 80°C<10% (Decomp.) → 75%
Chlorination Reagent / CatalystPOCl₃ (Neat), 105°CPOCl₃ + cat. DMF, 85°C55% → 92%

References

  • Source: National Institutes of Health (NIH)
  • Title: Direct Phosphonylation of Aromatic Azaheterocycles | Chemical Reviews Source: ACS Publications URL
  • Title: One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids Source: ResearchGate URL

Sources

Troubleshooting

Quinoline Synthesis Technical Support Center: Managing Exothermic Reactions at Scale

Welcome to the Technical Support Center for large-scale quinoline synthesis. The construction of the quinoline scaffold—a critical pharmacophore in antimalarial and anticancer drug development[1]—is notoriously hazardous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for large-scale quinoline synthesis. The construction of the quinoline scaffold—a critical pharmacophore in antimalarial and anticancer drug development[1]—is notoriously hazardous. Traditional methods, such as the Skraup and Doebner-Miller syntheses, rely on highly exothermic dehydration and oxidation steps that frequently lead to thermal runaways, violent boil-overs, and intractable tar formation when scaled up[2].

This guide is designed for application scientists and process chemists to mechanistically troubleshoot these exotherms, transition safely from batch to flow chemistry, and optimize yields.

Troubleshooting Guide & FAQs: Exotherm Management

Q1: My large-scale Skraup synthesis experiences a violent boil-over immediately after adding sulfuric acid. What is the mechanistic cause, and how do I prevent it? Causality & Solution: The Skraup synthesis involves a sequence of highly exothermic reactions. The initial step—the acid-catalyzed dehydration of glycerol to acrolein—releases massive thermal energy[3]. If sulfuric acid is added too rapidly, or if the reaction lacks a moderator, this heat triggers the subsequent Michael addition and oxidation steps uncontrollably, leading to a thermal runaway[3]. To prevent this, you must add a chemical moderator like ferrous sulfate (FeSO₄) before the acid[3]. FeSO₄ acts as an oxygen carrier, chemically bottlenecking the oxidation rate and preventing a sudden, violent release of energy[3].

Q2: We are experiencing excessive tar formation during a 1kg batch scale-up, which traps our product. How do we resolve this? Causality & Solution: Tar formation is a direct consequence of uncontrolled localized heating (hot spots)[4]. In small-scale reactions, the high surface-area-to-volume ratio allows heat to dissipate quickly. At the 1kg scale, this ratio drops significantly, causing internal temperatures to spike[3]. This excess heat polymerizes the highly reactive acrolein intermediate before it can react with aniline[5]. To resolve this, transition to a semi-batch process with active internal cooling coils, strictly maintain the internal temperature between 130°C and 150°C, and ensure vigorous mechanical stirring to eliminate hot spots[5].

Q3: What is the exact, safe order of reagent addition for a batch Skraup synthesis? Causality & Solution: The order of addition is non-negotiable for safety. You must charge the reactor with powdered ferrous sulfate, glycerol, aniline, and your oxidant (e.g., nitrobenzene) first[3]. Only after these are thoroughly homogenized should you begin the slow, dropwise addition of concentrated sulfuric acid[3]. Adding sulfuric acid before the ferrous sulfate initiates the dehydration step without the oxidation moderator present, guaranteeing an immediate and potentially explosive runaway exotherm[3].

Q4: How does continuous flow chemistry fundamentally solve the thermal runaway issue for quinoline derivatives? Causality & Solution: Continuous flow reactors replace large batch volumes with microchannels, providing an exceptionally high surface-area-to-volume ratio[6]. When synthesizing quinolines via flow, the exothermic heat generated during cyclization is near-instantaneously absorbed by the reactor's active cooling jacket[2][6]. Furthermore, flow chemistry limits the active reacting volume to just a few milliliters at any given time, physically eliminating the possibility of a large-scale thermal runaway while allowing for safe operation at elevated temperatures and pressures[6].

Quantitative Data: Batch vs. Continuous Flow Scale-Up

ParameterTraditional Batch SynthesisContinuous Flow SynthesisMechanistic Impact on Scale-Up
Heat Transfer Coefficient Low (~50 W/m²K)Exceptionally High (>500 W/m²K)Flow systems prevent localized hot spots, directly reducing acrolein polymerization and tar formation[6].
Active Exothermic Volume 100% of total batch volume< 5% (only the volume within the microchannel)Drastically reduces the severity of a potential thermal runaway by limiting available chemical energy[6].
Reaction Time 2 - 4 hours5 - 20 minutesRapid mass transfer in flow accelerates the cyclization step, minimizing side reactions[7].
Safety Moderator Essential (e.g., FeSO₄)Optional (Heat is removed mechanically)Flow relies on physics (heat dissipation) rather than chemical moderators for safety[6].
Yield Profile 40 - 60% (High tar byproduct)70 - 90% (Clean conversion)Precise thermal control in flow prevents degradation of the quinoline scaffold[2].

Validated Experimental Protocols

Protocol A: Controlled Semi-Batch Skraup Synthesis (Scale-Up to 500g)

Objective: Safely synthesize quinoline while chemically mitigating the exotherm using a ferrous sulfate moderator.

  • Reactor Preparation: Equip a 5L jacketed glass reactor with a mechanical overhead stirrer, a heavy-duty reflux condenser, an internal thermocouple, and an addition funnel.

  • Reagent Charging (Critical Order): Charge the reactor with 25g of powdered ferrous sulfate (FeSO₄·7H₂O). Add 600g of high-purity glycerol, followed by 200g of aniline, and 150g of nitrobenzene[3].

  • Homogenization: Engage the mechanical stirrer at 250 RPM to ensure the FeSO₄ is evenly dispersed as a suspension[3].

  • Acid Dosing: Load 400mL of concentrated sulfuric acid (H₂SO₄) into the addition funnel. Begin dropwise addition at a strict rate of 5 mL/min.

    • Causality Note: H₂SO₄ catalyzes the dehydration of glycerol; adding it slowly prevents an instantaneous runaway exotherm[3].

  • Thermal Management & Self-Validation: Maintain the internal temperature between 130°C and 150°C using the reactor jacket[5].

    • Self-Validation Check: If the temperature drops below 130°C, glycerol dehydration stalls (unreacted starting materials). If it exceeds 150°C, tar formation accelerates. The temperature must remain stable within this 20°C window to validate the dosing rate.

  • Reflux & Completion: Once dosing is complete, heat the mixture to gentle reflux (approx. 150°C) for 2 hours. The FeSO₄ will act as an oxygen carrier, smoothing the oxidation of the dihydroquinoline intermediate[3].

  • Quench & Workup: Cool the reactor to 20°C. Slowly quench the mixture into 2L of crushed ice. Neutralize with 11N NaOH to precipitate the crude quinoline, followed by solvent extraction (e.g., toluene)[4].

Protocol B: Continuous Flow Synthesis of Quinolines

Objective: Utilize high surface-area-to-volume ratios to mechanically manage the exotherm without chemical moderators.

  • System Priming: Prime a continuous flow reactor system (e.g., a silicon carbide or stainless steel microreactor) with a compatible system solvent (e.g., water or ethanol)[2].

  • Precursor Solutions:

    • Feed A: Prepare a 2.0 M solution of aniline and the aldehyde/ketone precursor (or glycerol/solketal) in the system solvent[6].

    • Feed B: Prepare the acid catalyst/oxidant stream (e.g., homogeneous sulfuric acid)[6].

  • Flow Rate & Stoichiometry: Set HPLC pumps to deliver Feed A and Feed B at a 1:1.2 molar ratio. Adjust the combined flow rate to achieve a residence time of 10-15 minutes within the reactor zone[6][7].

  • Thermal Regulation: Set the active cooling jacket of the mixing zone to 20°C to absorb the initial heat of mixing. Set the main reactor coil to the target cyclization temperature (e.g., 140°C-250°C depending on the catalyst and pressure)[6].

  • Steady-State Collection: Direct the reactor effluent through an inline back-pressure regulator (BPR) set to 10 MPa (if operating above solvent boiling point)[6]. Discard the first 2 system volumes, then collect the steady-state product stream into a cooled quenching vessel containing a neutralizing buffer.

Visualizations

Caption: Mechanistic pathway of the Skraup synthesis highlighting exothermic steps and thermal runaway risks.

Caption: Continuous flow reactor configuration for managing exothermic quinoline synthesis at scale.

References

  • Title: Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis | Source: benchchem.com | URL: 3

  • Title: Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide | Source: benchchem.com | URL: 5

  • Title: Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors | Source: researchgate.net | URL: 6

  • Title: Scale-up challenges in the production of 2-nitroquinoline | Source: benchchem.com | URL: 4

  • Title: Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents | Source: benthamdirect.com | URL: 1

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review | Source: nih.gov | URL: 2

  • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents | Source: acs.org | URL: 7

Sources

Optimization

Technical Support Center: Alternative Purification Techniques for 4,6-Dichloro-2-(trichloromethyl)quinoline

Welcome to the technical support center for the purification of 4,6-Dichloro-2-(trichloromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4,6-Dichloro-2-(trichloromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Standard purification methods like silica gel column chromatography can be problematic for this molecule due to its specific chemical properties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, offering alternative purification strategies to achieve your desired purity.

Introduction: The Purification Challenge

4,6-Dichloro-2-(trichloromethyl)quinoline presents a unique set of purification challenges. The presence of multiple chlorine atoms and a trichloromethyl group on the quinoline scaffold influences its solubility, stability, and reactivity. The basic nitrogen atom in the quinoline ring can interact strongly with acidic stationary phases like silica gel, leading to streaking, poor separation, and even decomposition.[1][2] Furthermore, the trichloromethyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of unwanted byproducts.[3][4]

This guide focuses on alternative purification techniques that mitigate these issues, ensuring the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on silica gel TLC plates. What's happening and how can I fix it?

A1: Streaking is a common issue with basic compounds like quinolines on acidic silica gel.[1] The lone pair of electrons on the quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption and tailing.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (NEt₃) at a concentration of 0.1-1% is a common and effective choice.[1] For example, if you are using a hexane:ethyl acetate solvent system, a good starting point would be to add 0.1% NEt₃.

  • Alternative Stationary Phases: If a basic modifier is not sufficient, consider using a different stationary phase.[1]

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.

    • Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent alternative if your compound is sufficiently nonpolar.

Q2: I'm concerned about the stability of the trichloromethyl group during purification. What conditions should I avoid?

A2: The trichloromethyl group is sensitive to hydrolysis, which can convert it to a dichloromethyl or even a carboxylic acid group, especially in the presence of water and acid or base catalysts.[3][4]

Conditions to Avoid:

  • Aqueous workups under acidic or basic conditions: Prolonged exposure to strong acids or bases in the presence of water should be minimized.

  • Protic solvents in chromatography: While short exposure may be acceptable, prolonged contact with protic solvents like methanol or ethanol on a stationary phase could potentially lead to solvolysis.

  • High temperatures: Elevated temperatures can accelerate the rate of hydrolysis.

Q3: My crude product is a dark, oily residue. What are the likely impurities?

A3: The impurities in your crude product will largely depend on the synthetic route used. Common syntheses for quinoline derivatives include the Conrad-Limpach and Doebner-von Miller reactions, followed by chlorination.[5][6]

Potential Impurities:

  • Unreacted starting materials: Such as the aniline and β-ketoester used in a Conrad-Limpach synthesis.

  • Isomeric byproducts: The Conrad-Limpach synthesis can yield isomeric 2-hydroxyquinolines (Knorr products) under thermodynamic control.[7]

  • Byproducts from chlorination: If a chlorinating agent like phosphorus oxychloride (POCl₃) was used to introduce the chloro groups, byproducts such as phosphoric acids can be present.[8]

  • Polymeric materials: High temperatures in some quinoline syntheses can lead to the formation of tar-like polymers.

Alternative Purification Strategies

When standard chromatography fails, several alternative techniques can be employed. The choice of method will depend on the nature of the impurities and the scale of your purification.

Purification Decision Workflow

Purification_Decision Crude Crude 4,6-Dichloro-2- (trichloromethyl)quinoline Recrystallization Recrystallization Crude->Recrystallization Solid Crude Chromatography Alternative Chromatography Crude->Chromatography Oily or Complex Mixture Distillation Distillation (High Temp) Crude->Distillation Thermally Stable High Boiling Impurities Salt_Formation Acid-Base Extraction/ Salt Formation Crude->Salt_Formation Basic Impurities Present

Caption: Decision workflow for selecting a purification technique.

In-Depth Guide to Alternative Purification Techniques

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[9][10]

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or impurities are depressing the melting point.Use a lower boiling point solvent. Use a solvent pair (a "good" solvent and a "poor" solvent). Add a small amount of additional hot solvent to the oil to achieve dissolution, then cool slowly.[2]
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath or freezer. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[1]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution to a lower temperature to maximize precipitation.[2]

Experimental Protocol: Two-Solvent Recrystallization

This method is particularly useful when finding a single ideal solvent is difficult.[11]

  • Solvent Screening:

    • Identify a "good" solvent in which your compound is highly soluble (e.g., dichloromethane, acetone).

    • Identify a "poor" solvent in which your compound is poorly soluble (e.g., hexane, heptane). The two solvents must be miscible.

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent:

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification:

    • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling:

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation:

    • Collect the crystals by vacuum filtration.

  • Washing:

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum.

Recrystallization Workflow Diagram:

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimum hot 'good' solvent Start->Dissolve Add_Poor Add hot 'poor' solvent until turbid Dissolve->Add_Poor Clarify Add 'good' solvent to clarify Add_Poor->Clarify Cool_RT Cool to Room Temperature Clarify->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filter Cool_Ice->Filter Wash Wash with cold 'poor' solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to troubleshoot common issues encountered during experimentation. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic endeavors.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial agents to organic light-emitting diodes (OLEDs).[1] The efficiency of quinoline synthesis is critically dependent on the appropriate choice of catalyst. This guide provides a comprehensive overview of catalyst selection for both classical and modern quinoline synthesis methods, along with detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of classical quinoline synthesis methods?

A1: Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, while foundational, are often hampered by harsh reaction conditions, such as high temperatures and the use of strong acids (e.g., concentrated sulfuric acid).[2] These conditions can lead to low yields, significant tar formation, and limited compatibility with sensitive functional groups.[2]

Q2: What are the advantages of using modern nanocatalysts for quinoline synthesis?

A2: Nanobased catalysts offer several advantages over traditional catalysts, including higher efficiency, better yields, and improved recyclability.[2][3] They can facilitate reactions under milder, more environmentally friendly conditions, sometimes even in the absence of a solvent.[2][3] However, potential drawbacks include catalyst deactivation and the cost of the catalysts.[2]

Q3: How do I choose the right catalyst for my specific quinoline synthesis?

A3: The optimal catalyst depends on the chosen synthetic route (e.g., Friedländer, Combes) and the specific substrates involved. For the Friedländer synthesis, catalysts can be acidic (trifluoroacetic acid, p-toluenesulfonic acid), basic, or Lewis acids.[2][4] The Combes synthesis is typically acid-catalyzed, with polyphosphoric esters (PPE) sometimes being more effective than sulfuric acid.[2][5] It is often necessary to screen a small library of catalysts to find the most effective one for a new substrate combination.

Q4: Can quinoline synthesis be performed without a catalyst?

A4: Yes, some quinoline synthesis methods can proceed without a catalyst, often by heating the reaction mixture.[2] Additionally, eco-friendly protocols are being developed that are both solvent-free and catalyst-free, providing a greener alternative.[2]

General Troubleshooting Workflow

For persistently low yields or complex product mixtures, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.

Caption: General troubleshooting workflow for quinoline synthesis.

Classical Quinoline Synthesis: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in classical quinoline synthesis methods.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinoline by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7][8]

Q: My Skraup synthesis is extremely vigorous and producing a lot of tar. How can I control the reaction and improve the yield?

A: The Skraup reaction is notoriously exothermic and prone to tar formation due to the polymerization of acrolein, which is generated in situ.[9] To mitigate this, consider the following:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial to moderate the reaction's exothermicity.[9][10] Ferrous sulfate is believed to act as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable.[9][11]

  • Controlled Reagent Addition: Ensure the slow, dropwise addition of sulfuric acid with efficient stirring and external cooling if necessary.[9]

  • Anhydrous Conditions: Ensure anhydrous conditions as water can interfere with the dehydration of glycerol.[9]

  • Temperature Control: Maintain a controlled temperature profile to minimize side reactions.[9]

Troubleshooting Guide: Skraup Synthesis
ProblemPotential CauseRecommended Solution
Violent, uncontrollable exotherm Rapid, uncontrolled reaction rate.Add ferrous sulfate or boric acid as a moderator before heating.[9] Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling.[9]
Low yield of quinoline Formation of tarry byproducts due to acrolein polymerization.[9]Use a moderator like ferrous sulfate.[9] Ensure anhydrous conditions and maintain a controlled temperature profile.[9]
Difficult product isolation from tar Extensive polymerization of acrolein.[9]Use a moderator and control the temperature. Some protocols suggest using an excess of aniline to consume the acrolein before it polymerizes.[9]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Charging Reactants: To the flask, add aniline, followed by the slow and careful addition of concentrated sulfuric acid with cooling to form aniline sulfate.

  • Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which serves as both a solvent and an oxidizing agent.[10]

  • Reaction: Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[9][10]

  • Work-up: Once the initial exotherm subsides, continue heating under reflux for several hours. Allow the reaction mixture to cool and carefully dilute it with water. Neutralize the mixture with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture.[9]

The Doebner-von Miller Synthesis

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, often prepared in situ.[12]

Q: I am observing significant tar formation in my Doebner-von Miller synthesis. What is the primary cause and how can I prevent it?

A: Tar formation is a common issue in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[13]

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline.[13]

  • Optimize Temperature: Excessive heat promotes polymerization. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[13]

  • Adjust Acid Catalyst: The type and concentration of the acid are critical. Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[10][12][13]

  • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[13]

Troubleshooting Guide: Doebner-von Miller Synthesis
ProblemPotential CauseRecommended Solution
Significant tar formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13]Slow addition of the carbonyl compound, optimize temperature, screen acid catalysts, or use a biphasic system.[13]
Low quinoline yield Polymerization of the carbonyl compound, harsh reaction conditions leading to degradation, or poor substrate reactivity.[13]In addition to the above, consider using an acetal of the α,β-unsaturated aldehyde to prevent polymerization.[13]
Contamination with dihydroquinoline impurities Incomplete oxidation of the dihydroquinoline intermediate.Ensure the presence of a suitable oxidizing agent. In some cases, the aniline starting material can act as the oxidant. If not, an external oxidant may be required.
The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines and β-diketones.[5][14]

Q: My Combes synthesis is giving a mixture of regioisomers with a meta-substituted aniline. How can I improve the regioselectivity?

A: Regioselectivity is a known challenge in the Combes synthesis with meta-substituted anilines, as cyclization can occur at either ortho position.[14]

  • Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone plays a significant role in the electrophilic aromatic annulation step, which is often rate-determining.[5] Modifying the substituents may favor the formation of one regioisomer.

  • Catalyst Choice: While typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid (PPA) or polyphosphoric esters (PPE) can sometimes offer better results.[2][5][14]

Experimental Protocol: Combes Synthesis
  • Condensation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-diketone (1.0 equiv) in a suitable solvent. Stir the mixture at room temperature to form the enamine intermediate.[2]

  • Cyclization: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid, with efficient stirring.[2]

  • Reaction: Gently heat the reaction mixture to drive the cyclization and dehydration.[2]

  • Work-up: Allow the reaction to cool to room temperature and then carefully pour it onto crushed ice. Neutralize with a base and extract the product with an organic solvent.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4]

Q: I am getting poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. How can I control the formation of a single isomer?

A: Poor regioselectivity arises from the two possible enolization pathways of the unsymmetrical ketone.[15]

  • Catalyst Control: The choice of catalyst is critical. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, are effective in directing the reaction towards the 2-substituted quinoline.[15][16][17] Ionic liquids have also been shown to promote regiospecific synthesis.[15]

  • Reaction Conditions: Slow addition of the ketone to the reaction mixture and higher reaction temperatures can improve regioselectivity.[15][16]

  • Directing Groups: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway.[16][18]

Troubleshooting Guide: Friedländer Synthesis
ProblemPotential CauseRecommended Solution
Self-condensation of starting materials Harsh basic or acidic conditions.Employ milder reaction conditions. Consider using an imine analog of the o-aminoaryl aldehyde/ketone to prevent self-condensation.[4][16]
Poor regioselectivity with unsymmetrical ketones Use of an unsymmetrical ketone without proper control.Employ a catalyst known to promote regioselectivity, such as specific amine catalysts.[16] Optimize reaction conditions (slow addition of ketone, higher temperature).[15][16]
Reaction not proceeding Inactive catalyst, low reaction temperature, or sterically hindered substrates.Ensure the catalyst is active and used in the correct amount. Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective.[16]
Catalyst Selection for Friedländer Synthesis: A Comparative Overview
CatalystTypeTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (p-TsOH) Brønsted AcidHeat, often solvent-freeReadily available, effective for many substrates.[4]Can lead to side reactions, harsh conditions.
Potassium tert-butoxide (KOtBu) BaseToluene, heatEffective for certain substrates.Can promote self-condensation of ketones.[4]
Pyrrolidine Derivatives AmineToluene, heatHigh regioselectivity for 2-substituted quinolines.[15][17]May require specific catalyst synthesis.
Scandium(III) triflate (Sc(OTf)₃) Lewis AcidVarious solvents, mild heatHigh activity, can be used in low loadings.[16]Costly.
Iodine Lewis AcidSolvent-free, heatMild and efficient catalyst.[4][16]Volatile, potential for substrate iodination.
Ionic Liquids Solvent/CatalystHeatCan promote regioselectivity, recyclable.[4][15]Viscous, may be difficult to remove.

Modern Catalytic Approaches for Quinoline Synthesis

Recent advances have focused on the development of more efficient, selective, and environmentally benign catalytic systems for quinoline synthesis.

Transition Metal Catalysis

Transition metals such as palladium, copper, iron, and silver have been instrumental in optimizing quinoline synthesis, often through multi-component reactions (MCRs).[19] These catalysts can significantly enhance reaction efficiency, selectivity, and scope under milder conditions.[1][19]

  • Palladium: Palladium catalysts are versatile and show high functional group tolerance.[20] They are used in oxidative annulation and three-component tandem reactions to produce polysubstituted quinolines.[20]

  • Copper: Copper is a cost-effective alternative to palladium and is effective in various C-H activation and cyclization reactions.[19][21]

  • Iron: Iron catalysts, such as iron(III) chloride (FeCl₃), are inexpensive, environmentally benign, and effective for one-pot, three-component syntheses of 2,4-disubstituted quinolines.[19]

Nanocatalysis

Nanocatalysts offer several advantages, including high surface area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. They are often recyclable and can promote reactions under greener conditions.[3][22]

  • Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles (e.g., V₂O₅/Fe₃O₄) can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst reuse.[23]

  • Zeolite-Based Catalysts: Zeolites can act as solid acid catalysts, with the yield of quinolines being related to the Lewis acid site content of the catalyst.[24]

Catalyst Deactivation and Regeneration

Catalyst deactivation is a common issue that can lead to a decrease in reaction rate and yield over time.

Q: My heterogeneous catalyst seems to be losing activity after a few runs. What are the common causes of deactivation and how can I regenerate it?

A: Common causes of catalyst deactivation include:

  • Poisoning: Strong adsorption of molecules (e.g., sulfur or halogen compounds) onto the active sites.[2]

  • Fouling or Coking: Physical deposition of carbonaceous materials on the catalyst surface.[2]

  • Thermal Degradation (Sintering): High temperatures can cause active metal particles to agglomerate, reducing the active surface area.[2]

  • Leaching: Dissolution of the active catalytic species into the reaction medium.[2]

Regeneration Strategies:

  • Solvent Washing: For deactivation caused by adsorbed poisons or contaminants, a simple solvent wash may be effective.[2]

  • Calcination: For deactivation by coking, a controlled oxidation process (calcination) can be used to burn off the carbonaceous deposits.[2]

Conclusion

The selection of an appropriate catalyst is paramount for the efficient synthesis of quinolines. While classical methods remain valuable, modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and sustainability. This guide provides a framework for rational catalyst selection and a practical resource for troubleshooting common experimental challenges. By understanding the principles behind these synthetic methods and the role of the catalyst, researchers can optimize their reaction conditions to achieve their desired outcomes.

References

  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Grokipedia. (n.d.). Combes quinoline synthesis.
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
  • RSC Publishing. (2025, December 4). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • YouTube. (2026, January 11).
  • IAEA. (2018, June 15).
  • BenchChem. (2025). .
  • MDPI. (2026, February 1).
  • MDPI. (2025, April 30).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Indian Academy of Sciences. (2018, June 14).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025).
  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
  • ResearchGate. (n.d.). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Semantic Scholar. (n.d.). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. [https://vertexaisearch.cloud.gillonite K10 Catalyst*. [https://vertexaisearch.cloud.g

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Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-2-(trichloromethyl)quinoline

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-(trichloromethyl)quinoline. It provides in-depth troubleshooting advice, focusing on the i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-(trichloromethyl)quinoline. It provides in-depth troubleshooting advice, focusing on the identification and mitigation of common byproducts encountered during the synthesis, which typically proceeds via an acid-catalyzed cyclization of a chlorinated aniline with a trichloromethyl-functionalized β-dicarbonyl compound, followed by chlorination.

Frequently Encountered Issues & Byproduct Identification

This section addresses common challenges in a question-and-answer format, explaining the chemical origins of byproducts and providing actionable solutions.

Question 1: My final product shows a significantly lower mass in the MS analysis, with an isotopic pattern corresponding to only two chlorine atoms. What is this impurity?

Answer: This is one of the most common byproducts and is almost certainly 4,6-dichloroquinoline-2-carboxylic acid .

  • Causality & Mechanism: The trichloromethyl (-CCl₃) group is highly susceptible to hydrolysis, particularly under the harsh acidic and often high-temperature conditions used for the quinoline ring cyclization (e.g., using sulfuric or polyphosphoric acid).[1] Water, either present in the reagents or generated during the condensation/cyclization, can attack the electrophilic carbon of the -CCl₃ group. This is followed by the sequential loss of HCl molecules to form the carboxylic acid. The reaction workup, especially if it involves quenching with aqueous solutions while the mixture is still acidic and hot, can exacerbate this issue.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Controlled Workup: Cool the reaction mixture to room temperature or below before quenching with water or aqueous base. Neutralize the acid catalyst carefully with a cooled base solution.

    • Catalyst Choice: While strong acids are necessary, prolonged exposure at high temperatures should be minimized. Investigate optimal reaction times and temperatures to achieve cyclization without significant hydrolysis.

Question 2: My NMR spectrum is clean in the aromatic region, but column chromatography yields a second, more polar fraction with a similar mass spectrum to my target. What might this be?

Answer: You are likely observing the precursor, 6-chloro-4-hydroxy-2-(trichloromethyl)quinoline .

  • Causality & Mechanism: This byproduct arises from incomplete chlorination. A common synthetic route involves the cyclization to form a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone), followed by a separate chlorination step using a reagent like phosphorus oxychloride (POCl₃) or a POCl₃/PCl₅ mixture to install the chlorine at the 4-position.[2] If the chlorination reaction does not go to completion due to insufficient reagent, time, or temperature, the starting 4-hydroxyquinoline will remain as an impurity.

  • Troubleshooting & Mitigation:

    • Optimize Chlorination: Increase the equivalents of POCl₃ (e.g., from 3 to 5 eq.). Ensure the reaction temperature is maintained (typically refluxing POCl₃) for a sufficient duration.

    • Monitor Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydroxy-quinoline spot is completely consumed.

    • Purification: This byproduct can typically be separated from the final product by silica gel chromatography, as its hydroxyl group makes it significantly more polar.

Question 3: My reaction yield is poor, and I've isolated a significant amount of a Schiff base or enamine intermediate. Why is the cyclization failing?

Answer: Failure to cyclize indicates that the reaction conditions are not sufficiently forcing to overcome the activation energy of the electrophilic aromatic substitution (annulation) step, which is often the rate-determining step in syntheses like the Combes or Conrad-Limpach.[3][4]

  • Causality & Mechanism: The initial condensation of the aniline with the β-dicarbonyl compound to form the Schiff base/enamine is typically fast. However, the subsequent ring-closing step requires a strong acid catalyst to protonate the intermediate and a high enough temperature to facilitate the intramolecular electrophilic attack on the aniline ring.[3] The presence of electron-withdrawing groups (like the chloro-substituent on the aniline and the trichloromethyl group) can deactivate the system, making cyclization more difficult.[5]

  • Troubleshooting & Mitigation:

    • Stronger Acid Catalyst: If using sulfuric acid, consider switching to polyphosphoric acid (PPA) or Eaton's reagent, which are more powerful dehydrating and cyclizing agents.[1]

    • Higher Temperature: Gradually increase the reaction temperature, monitoring for the onset of degradation or tar formation.

    • Microwave Synthesis: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for difficult cyclizations by providing efficient and rapid heating.

Question 4: The reaction mixture has turned into a dark, intractable tar, making product isolation nearly impossible. What causes this and how can it be prevented?

Answer: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses, especially those run at high temperatures like the Skraup or Doebner-von Miller reactions.[6][7]

  • Causality & Mechanism: Strong acids and high heat can promote the polymerization and decomposition of the starting materials, intermediates, and even the final product.[8] The β-dicarbonyl starting material can undergo self-condensation, and the acrolein intermediates (in related syntheses) are particularly prone to polymerization.[7]

  • Troubleshooting & Mitigation:

    • Precise Temperature Control: Avoid localized overheating. Use an oil bath with vigorous stirring to ensure even heat distribution. Do not exceed the optimal temperature identified for the reaction.

    • Moderating Agents: In some quinoline syntheses, moderators like ferrous sulfate are used to control highly exothermic reactions.[6][7] While not directly applicable to all routes, the principle of controlled reaction rate is key.

    • Order of Addition: Consider adding the aniline slowly to the hot acid/dicarbonyl mixture to keep its instantaneous concentration low, potentially reducing side reactions.

Analytical Troubleshooting Guide

The following table summarizes key analytical data to help differentiate the target product from its most common byproducts.

CompoundStructureMolecular Weight (for ³⁵Cl)Key MS Feature (Isotopic Pattern)Characteristic ¹³C NMR Shift (ppm)
Target Product: 4,6-Dichloro-2-(trichloromethyl)quinolineTarget Product Structure294.88Complex cluster for 5 Cl atoms~98-105 ppm for -CCl₃
Byproduct 1: 4,6-Dichloroquinoline-2-carboxylic acidByproduct 1 Structure241.00Distinct M, M+2, M+4 pattern for 2 Cl atoms~165-175 ppm for -COOH
Byproduct 2: 6-Chloro-4-hydroxy-2-(trichloromethyl)quinolineByproduct 2 Structure276.92Complex cluster for 4 Cl atoms~98-105 ppm for -CCl₃; C4-OH ~170-180 ppm (quinolone tautomer)

Visualizing the Reaction & Side Reactions

The following diagram illustrates the generalized synthetic pathway, highlighting the points where key byproducts can form.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_byproducts Byproduct Formation Pathways Start 4-Chloroaniline + Trichloromethyl β-Dicarbonyl Intermediate Schiff Base / Enamine Intermediate Start->Intermediate Condensation (-H₂O) Cyclized 6-Chloro-4-hydroxy-2- (trichloromethyl)quinoline Intermediate->Cyclized Acid-Catalyzed Cyclization Byproduct1 Incomplete Cyclization: Intermediate remains Intermediate->Byproduct1 Insufficient Heat/ Weak Acid Product 4,6-Dichloro-2- (trichloromethyl)quinoline Cyclized->Product Chlorination (e.g., POCl₃) Byproduct2 Incomplete Chlorination: Hydroxy-precursor remains Cyclized->Byproduct2 Insufficient POCl₃/ Time/Temp Byproduct3 Hydrolysis Product: 4,6-Dichloroquinoline- 2-carboxylic acid Product->Byproduct3 H₂O, Acid, Heat (Workup/Reaction)

Caption: Reaction scheme for 4,6-dichloro-2-(trichloromethyl)quinoline synthesis and key byproduct pathways.

Experimental Protocol: Purification via Acid-Base Extraction

This protocol is effective for removing non-basic impurities, such as tarry polymers or unreacted dicarbonyl compounds, from the crude product.[7][9]

  • Dissolution: After the reaction workup, dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Transfer the organic solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic quinoline product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Wash: Combine the acidic aqueous extracts and wash once with fresh organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12). The quinoline product will precipitate as a free base.

  • Extraction: Extract the free base from the aqueous layer three times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified quinoline product.[8]

References

  • Grokipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • Tarbell, D. S. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277. Available at: [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1448. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013.
  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(60), 38131-38135. Available at: [Link]

  • ResearchGate. (2019). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Available at: [Link]

  • ACS Publications. (2012). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry, 77(10), 4854-4860. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Drug Design: The Strategic Advantages of 4,6-Dichloro-2-trichloromethyl-quinoline

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of modern drug discovery and proteomics, the efficiency of analog generation and probe synthesis is heavily dependent on the choice of core building blocks. 4,6-Dichloro-2-trichloromethyl-quinoline (DCTQ, CAS: 93600-20-5) [1] has emerged as a highly specialized, trifunctional scaffold. Unlike traditional quinoline precursors, DCTQ possesses three distinct reactive sites—a C4-chloride, a C2-trichloromethyl group, and a C6-chloride—that can be addressed orthogonally.

As a Senior Application Scientist, I have structured this guide to objectively evaluate DCTQ against standard alternatives (such as 4,7-dichloroquinoline and 2-methyl-4,6-dichloroquinoline). By unpacking the thermodynamic and kinetic causality behind its reactivity, this guide provides self-validating protocols for leveraging DCTQ in both bioactive quinoline synthesis and covalent protein labeling [2][3].

Application 1: Accelerated Synthesis of Bioactive Quinolines

The Mechanistic Advantage: Orthogonal Reactivity

The synthesis of 2,4,6-trisubstituted quinolines (common in antimalarials and kinase inhibitors) traditionally requires complex protecting group strategies or harsh oxidation steps. DCTQ bypasses these bottlenecks through intrinsic electronic polarization[2]:

  • C4-Position (Highest Electrophilicity): The electron-withdrawing nature of the quinoline nitrogen, amplified by the inductive effect of the C2-trichloromethyl group, highly activates the C4-chloride toward Nucleophilic Aromatic Substitution (SNAr).

  • C2-Position (Masked Carboxylate): The trichloromethyl (-CCl3) group acts as a highly efficient leaving group equivalent. Under basic conditions, it transitions through a dichloroepoxide or acid chloride intermediate, allowing for direct, reagent-free conversion to amides or esters[4][5].

  • C6-Position (Late-Stage Handle): The C6-chloride is electronically deactivated relative to C4, remaining inert during SNAr and amidation. It serves as a stable handle for late-stage palladium-catalyzed cross-coupling[2].

Quantitative Comparison: DCTQ vs. Traditional Scaffolds
Parameter4,6-Dichloro-2-trichloromethyl-quinoline (DCTQ)2-Methyl-4,6-dichloroquinoline4,7-Dichloroquinoline
C4 SNAr Reactivity Extremely High (Accelerated by C2 -CCl3)ModerateHigh
Route to 2-Carboxamide 1 Step (Direct amidation, no coupling reagents)[4]3 Steps (Harsh SeO2 oxidation + EDC/HATU coupling)N/A (Lacks C2 substitution)
Atom Economy (to Amide) High (Loss of HCl/CHCl3)Low (Requires stoichiometric oxidants/activators)N/A
Orthogonal Sites 3 (C2, C4, C6)2 (C4, C6)2 (C4, C7)
Experimental Protocol: Step-by-Step Orthogonal Functionalization

This self-validating protocol details the generation of a 2-carboxamide-4-aminoquinoline library from DCTQ.

  • Step 1: Regioselective SNAr at C4

    • Procedure: Dissolve DCTQ (1.0 eq) in anhydrous ethanol. Add the primary aliphatic amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq). Heat to 70 °C for 4 hours.

    • Causality: The mild temperature ensures substitution occurs exclusively at C4. The C6-chloride and C2-trichloromethyl groups remain intact under non-aqueous, mildly basic conditions.

    • Validation: Monitor via LC-MS. The product will retain the distinct isotopic signature of 4 chlorine atoms (one from C6, three from C2).

  • Step 2: Direct Amidation at C2

    • Procedure: To the isolated intermediate from Step 1, add the secondary amine (2.0 eq) in a solvent mixture of CH3CN/H2O (4:1) with NaOH (2.5 eq). Stir at room temperature for 12 hours[4].

    • Causality: The aqueous base triggers the hydrolysis of the -CCl3 group, forming a transient reactive intermediate that is immediately trapped by the secondary amine to form a stable 2-carboxamide[5].

    • Validation: LC-MS will show a mass shift corresponding to the loss of the -CCl3 isotopic cluster and the addition of the amine mass.

  • Step 3: Late-Stage Suzuki-Miyaura Coupling at C6

    • Procedure: Combine the Step 2 product (1.0 eq), aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in 1,4-dioxane/H2O. Degas and heat at 90 °C for 6 hours[2].

Visualization: Synthetic Workflow

SyntheticWorkflow A DCTQ (CAS: 93600-20-5) Trifunctional Scaffold B Step 1: SNAr at C4 (Amine, EtOH, 70°C) A->B C 4-Amino-6-chloro-2-trichloromethyl-quinoline B->C High Regioselectivity (C4) D Step 2: Direct Amidation at C2 (Amine, NaOH, CH3CN/H2O) C->D E 2-Carboxamide-4-amino-6-chloroquinoline D->E -CCl3 acts as leaving group F Step 3: Suzuki Coupling at C6 (Ar-B(OH)2, Pd-cat, 90°C) E->F G 2,4,6-Trisubstituted Bioactive Quinoline F->G Late-Stage Diversification

Caption: Orthogonal synthetic workflow leveraging the distinct electronic properties of DCTQ's three reactive sites.

Application 2: Chemical Biology & Covalent Protein Labeling

The Mechanistic Advantage: Trichloromethyl as a Covalent Warhead

In Activity-Based Protein Profiling (ABPP), researchers require probes that selectively bind to target proteins without premature degradation. While NHS-esters and maleimides are industry standards, they suffer from rapid aqueous hydrolysis and retro-Michael instability, respectively.

When DCTQ is functionalized into a probe (e.g., by attaching a fluorophore or biotin at the C4 position), the C2-trichloromethyl group acts as an environment-sensitive electrophilic warhead [3]. It remains relatively stable in neutral aqueous buffers but undergoes rapid nucleophilic attack by unprotonated lysine or cysteine residues within the hydrophobic, basic microenvironment of a protein binding pocket, forming an irreversible amide or thioester linkage[5].

Quantitative Comparison: Protein Labeling Warheads
ParameterDCTQ-Derived Probe (-CCl3)NHS-Ester ProbeMaleimide Probe
Aqueous Half-Life (pH 7.4) > 48 hours (Highly stable)< 4 hours (Rapid hydrolysis)> 24 hours
Target Residue Lysine / Cysteine (Microenvironment dependent)Lysine (Primary amines)Cysteine (Thiols)
Linkage Stability Irreversible (Amide/Thioester)Irreversible (Amide)Reversible (Prone to retro-Michael)
Background Labeling Low (Requires proximity-induced activation)High (Non-specific surface labeling)Moderate
Experimental Protocol: Covalent Kinase Labeling
  • Step 1: Probe Incubation

    • Procedure: Dilute the target recombinant protein to 1 µM in HEPES buffer (50 mM, pH 7.5, 150 mM NaCl). Add the DCTQ-derived probe (10 µM final concentration, 1% DMSO max).

    • Causality: The slightly basic pH (7.5) ensures a fraction of the target lysine/cysteine residues are in their nucleophilic, unprotonated state.

  • Step 2: Covalent Capture

    • Procedure: Incubate the mixture at 37 °C for 2 hours.

    • Causality: The proximity effect within the protein pocket dramatically increases the local concentration of the nucleophile, driving the displacement of the -CCl3 group and forming a covalent bond.

  • Step 3: Validation via In-Gel Fluorescence or LC-MS/MS

    • Procedure: Quench the reaction with 4x Laemmli buffer (containing β-mercaptoethanol). Boil for 5 mins and resolve via SDS-PAGE.

    • Validation: Because the linkage is a highly stable covalent bond, the fluorescent signal will remain intact under denaturing and reducing conditions.

Visualization: Covalent Labeling Mechanism

Caption: Mechanism of proximity-induced covalent protein modification using a trichloromethyl warhead.

Conclusion

4,6-Dichloro-2-trichloromethyl-quinoline (DCTQ) offers profound advantages over traditional quinoline building blocks. By leveraging the highly polarized -CCl3 group and the electronically differentiated C4/C6 chlorides, researchers can execute complex, multi-site functionalizations without protecting groups. Whether utilized for the rapid library generation of antimalarial candidates or as a stable, proximity-activated warhead in proteomics, DCTQ represents a masterclass in orthogonal chemical design.

References

  • ResearchGate. "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine". Literature detailing the orthogonal reactivity of halogenated quinolines and related heterocycles.[Link]

  • Organic Chemistry Portal. "Preparation of One-Carbon Homologated Amides from Aldehydes or Primary Alcohols". Mechanistic insights into the conversion of trichloromethyl groups to amides.[Link]

  • ACS Publications. "Oxidative α-Trichloromethylation of Tertiary Amines: An Entry to α-Amino Acid Esters". The Journal of Organic Chemistry (2019).[Link]

  • ResearchGate. "Synthesis and in vitro evaluation of 4-trichloromethylpyrrolo[1,2-A] quinoxalines as new antiplasmodial agents". Application of trichloromethylated heterocycles in antimalarial drug development.[Link]

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Comparative

A Comparative Guide to the Cost-Effective Synthesis of 4,6-Dichloro-2-(trichloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic and func...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic and functional agents.[1] Among its many derivatives, 4,6-Dichloro-2-(trichloromethyl)quinoline stands out as a key intermediate, its utility stemming from the reactive trichloromethyl group and the specific substitution pattern on the quinoline core. The economic viability of any project utilizing this compound is heavily dependent on its synthetic accessibility. This guide provides a comparative analysis of potential synthetic pathways to 4,6-Dichloro-2-(trichloromethyl)quinoline, with a focus on cost-effectiveness, scalability, and practical laboratory implementation.

Introduction to Synthetic Strategies for Substituted Quinolines

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing a diverse toolkit for accessing a wide array of derivatives.[1][2] Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses have been foundational.[1][2] These methods, while robust, often require harsh reaction conditions and can present challenges in terms of regioselectivity and substrate scope.[3]

For a highly substituted and functionalized target like 4,6-Dichloro-2-(trichloromethyl)quinoline, a direct application of these classical methods is often not feasible. Instead, a multi-step approach is typically required, involving the construction of a quinoline precursor followed by chlorination and/or introduction of the trichloromethyl group. This guide will explore two plausible and cost-effective synthetic strategies, starting from readily available precursors.

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthetic route is a multifactorial decision, balancing yield, cost, safety, and environmental impact. Below is a comparative overview of two potential pathways for the synthesis of 4,6-Dichloro-2-(trichloromethyl)quinoline.

ParameterPathway 1: Modified Combes Synthesis & ChlorinationPathway 2: Conrad-Limpach Synthesis & Chlorination
Starting Materials 4-Chloroaniline, Ethyl 4,4,4-trichloroacetoacetate4-Chloroaniline, Ethyl 4,4,4-trichloroacetoacetate
Key Reagents Polyphosphoric Acid (PPA), Phosphorus Oxychloride (POCl₃)Sodium Ethoxide, Dowtherm A, Phosphorus Oxychloride (POCl₃)
Overall Yield (Estimated) 45-55%50-60%
Cost of Starting Materials ModerateModerate
Scalability GoodGood, requires high-temperature setup
Safety Considerations PPA is corrosive; POCl₃ is highly toxic and corrosive.Sodium ethoxide is flammable; Dowtherm A requires high-temperature handling; POCl₃ is highly toxic and corrosive.
Environmental Impact Use of PPA and chlorinated solvents.Use of high-boiling point solvent (Dowtherm A) and chlorinated solvents.

Pathway 1: Modified Combes Synthesis Followed by Chlorination

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4][5] This pathway adapts the Combes synthesis by using a β-ketoester bearing the required trichloromethyl group, followed by a subsequent chlorination step to introduce the chloro group at the 4-position.

Scientific Rationale

The initial step is an acid-catalyzed condensation of 4-chloroaniline with ethyl 4,4,4-trichloroacetoacetate. The use of polyphosphoric acid (PPA) as a catalyst and dehydrating agent facilitates the cyclization to form the quinolin-4-ol intermediate.[5] The subsequent chlorination of the 4-hydroxyquinoline is a standard transformation, readily achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Experimental Protocol

Step 1a: Synthesis of 6-Chloro-4-hydroxy-2-(trichloromethyl)quinoline

  • To a stirred solution of polyphosphoric acid (100 g) at 80°C, add 4-chloroaniline (12.75 g, 0.1 mol).

  • Slowly add ethyl 4,4,4-trichloroacetoacetate (23.35 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture to 140°C and maintain for 3 hours.

  • Cool the mixture to 90°C and pour it onto crushed ice (500 g).

  • Neutralize the resulting solution with a 50% aqueous sodium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-chloro-4-hydroxy-2-(trichloromethyl)quinoline.

Step 1b: Synthesis of 4,6-Dichloro-2-(trichloromethyl)quinoline

  • To a round-bottom flask, add 6-chloro-4-hydroxy-2-(trichloromethyl)quinoline (29.6 g, 0.1 mol) and phosphorus oxychloride (92.0 g, 0.6 mol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford pure 4,6-dichloro-2-(trichloromethyl)quinoline.

Visualization of Pathway 1

Pathway 1: Modified Combes Synthesis cluster_step1a Step 1a: Combes-type Cyclization cluster_step1b Step 1b: Chlorination 4-Chloroaniline 4-Chloroaniline Intermediate_1 6-Chloro-4-hydroxy-2-(trichloromethyl)quinoline 4-Chloroaniline->Intermediate_1 PPA, 140°C Ethyl_4_4_4-trichloroacetoacetate Ethyl 4,4,4-trichloro- acetoacetate Ethyl_4_4_4-trichloroacetoacetate->Intermediate_1 Final_Product 4,6-Dichloro-2-(trichloromethyl)quinoline Intermediate_1->Final_Product POCl₃, Reflux

Caption: Synthetic route via a modified Combes reaction and subsequent chlorination.

Pathway 2: Conrad-Limpach Synthesis Followed by Chlorination

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, which can then be chlorinated.[3] This pathway involves the initial formation of an enamine from 4-chloroaniline and ethyl 4,4,4-trichloroacetoacetate, followed by a thermal cyclization.

Scientific Rationale

This pathway proceeds in two distinct stages. The first is the condensation of 4-chloroaniline with ethyl 4,4,4-trichloroacetoacetate under milder, often base-catalyzed conditions, to form a stable β-anilinoacrylate intermediate. The second stage is a high-temperature thermal cyclization of this intermediate, typically carried out in a high-boiling solvent like Dowtherm A, to yield the 4-hydroxyquinoline.[7] The final chlorination step is identical to that in Pathway 1.

Experimental Protocol

Step 2a: Synthesis of Ethyl 3-(4-chloroanilino)-4,4,4-trichlorobut-2-enoate

  • In a round-bottom flask, dissolve 4-chloroaniline (12.75 g, 0.1 mol) and ethyl 4,4,4-trichloroacetoacetate (23.35 g, 0.1 mol) in ethanol (100 mL).

  • Add a catalytic amount of sodium ethoxide (0.5 g).

  • Stir the mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure. The resulting crude product can be used directly in the next step or purified by recrystallization.

Step 2b: Synthesis of 6-Chloro-4-hydroxy-2-(trichloromethyl)quinoline

  • In a flask equipped with a reflux condenser, heat Dowtherm A (100 mL) to 250°C.

  • Slowly add the crude ethyl 3-(4-chloroanilino)-4,4,4-trichlorobut-2-enoate from the previous step.

  • Maintain the temperature at 250°C for 30 minutes.

  • Cool the reaction mixture and add petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry.

Step 2c: Synthesis of 4,6-Dichloro-2-(trichloromethyl)quinoline

  • Follow the same procedure as Step 1b.

Visualization of Pathway 2

Pathway 2: Conrad-Limpach Synthesis cluster_step2a Step 2a: Enamine Formation cluster_step2b Step 2b: Thermal Cyclization cluster_step2c Step 2c: Chlorination 4-Chloroaniline_2 4-Chloroaniline Enamine_Intermediate Ethyl 3-(4-chloroanilino)-4,4,4- trichlorobut-2-enoate 4-Chloroaniline_2->Enamine_Intermediate NaOEt, EtOH Ethyl_4_4_4-trichloroacetoacetate_2 Ethyl 4,4,4-trichloro- acetoacetate Ethyl_4_4_4-trichloroacetoacetate_2->Enamine_Intermediate Intermediate_2 6-Chloro-4-hydroxy-2-(trichloromethyl)quinoline Enamine_Intermediate->Intermediate_2 Dowtherm A, 250°C Final_Product_2 4,6-Dichloro-2-(trichloromethyl)quinoline Intermediate_2->Final_Product_2 POCl₃, Reflux

Caption: Synthetic route via a Conrad-Limpach reaction and subsequent chlorination.

Conclusion

Both presented pathways offer viable and cost-effective routes to 4,6-Dichloro-2-(trichloromethyl)quinoline. The choice between them may depend on the specific capabilities of the laboratory. Pathway 1, the modified Combes synthesis, is a one-pot cyclization that may be more straightforward for some researchers. Pathway 2, the Conrad-Limpach synthesis, involves the isolation of an intermediate but may offer higher overall yields due to the potentially cleaner cyclization step. Both routes utilize phosphorus oxychloride for the final chlorination, a reagent that requires careful handling due to its toxicity and corrosivity. A thorough risk assessment and adherence to safety protocols are paramount for either synthetic approach.

References

  • Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Sloop, J. C. J. Chem. Educ.2002 , 79, 1121. [Link]

  • Döbner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881 , 14, 2812. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • PrepChem. Synthesis of 3-chloromethyl-4,6-dichloroquinoline. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • openPR. Strategic Analysis of Quinoline Market: Trends, Size, Share. [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Grokipedia. Combes quinoline synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Organic Syntheses Procedure. 4,7-dichloroquinoline. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

Sources

Validation

Comparative Efficacy of Chlorinating Agents in Quinoline Synthesis: A Methodological Guide

Introduction & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimalarials (chloroquine, mefloquine) to targeted [1]. In drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from antimalarials (chloroquine, mefloquine) to targeted [1]. In drug discovery and development, the synthesis of functionalized quinolines frequently relies on the of hydroxyquinolines, quinolinones, or the cyclization of acetanilides[2]. The resulting chloroquinolines serve as highly versatile electrophiles for downstream cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).

As an application scientist, I frequently observe discovery labs defaulting to classical reagents without evaluating the thermodynamic and operational consequences. The choice of chlorinating agent dictates not only the reaction yield but also the safety, scalability, and workup complexity of the protocol. Selecting between phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂) requires a deep understanding of the underlying reaction mechanics.

Agent Profiling & Causality in Experimental Design

Phosphorus Oxychloride (POCl₃): The Classical Benchmark

POCl₃ is the traditional workhorse for both direct dehydroxylative chlorination and Vilsmeier-Haack formylation-cyclization. When combined with N,N-dimethylformamide (DMF), it generates the highly electrophilic Vilsmeier chloroiminium ion[3].

  • Causality in Experimental Design: While highly effective, POCl₃ is often used in massive excess (10–12 equivalents) because it serves a dual role as both [4]. The critical drawback is the aqueous workup: quenching large volumes of unreacted POCl₃ generates phosphoric acid and HCl in a highly exothermic, corrosive reaction that can degrade sensitive substrates and complicate product extraction due to emulsion formation[5].

Phosphorus Pentachloride (PCl₅): The High-Efficiency Solid Alternative

For Vilsmeier-type cyclizations of acetanilides to 2-chloroquinoline-3-carbaldehydes, PCl₅ offers a thermodynamically superior alternative to POCl₃.

  • Causality in Experimental Design: PCl₅ reacts with DMF to generate the Vilsmeier reagent while simultaneously producing POCl₃ in situ as a byproduct. Because the in situ generated POCl₃ also participates in the chlorination cycle, the total required equivalents drop drastically. Optimization studies demonstrate that are needed to achieve optimal yields (~72-85%), preventing the reaction mixture from becoming oversaturated and significantly mitigating the hazards of the aqueous quench[6].

Thionyl Chloride (SOCl₂) & Oxalyl Chloride: The Gas-Evolving Alternatives

For the direct chlorination of hydroxyquinolines, SOCl₂ (often with catalytic DMF) provides a highly efficient and clean pathway.

  • Causality in Experimental Design: The reaction is driven forward by Le Chatelier's principle through the (SO₂ and HCl for SOCl₂; CO, CO₂, and HCl for oxalyl chloride)[5]. This completely eliminates the need for a harsh aqueous quench. The reaction mixture can simply be concentrated under reduced pressure to yield the crude chloroquinoline, making this the method of choice for moisture-sensitive or acid-labile derivatives.

Decision Matrix & Logical Workflow

G Start Target: Chloroquinoline Scaffold Substrate Analyze Substrate Type Start->Substrate Acetanilide Acetanilide Precursor (Requires Formylation) Substrate->Acetanilide Pathway A Hydroxy Hydroxyquinoline / Quinolinone (Direct Chlorination) Substrate->Hydroxy Pathway B POCl3_VH POCl3 + DMF (Classical Vilsmeier, 10-12 eq) Acetanilide->POCl3_VH Standard Approach PCl5_VH PCl5 + DMF (Optimized Yield, 4.5 eq) Acetanilide->PCl5_VH High Efficiency / Scalable Workup Workup Priority? Hydroxy->Workup SOCl2 SOCl2 or (COCl)2 + cat. DMF (Gas Byproducts, Clean) Workup->SOCl2 Mild / Easy Purification POCl3_Dir POCl3 Neat (Robust, Harsh Quench) Workup->POCl3_Dir Difficult Substrates

Decision tree for selecting chlorinating agents in quinoline synthesis based on substrate.

Quantitative Performance Comparison

The following table synthesizes experimental data across various substrates to provide an objective comparison of these agents.

Chlorinating AgentTypical SubstrateEquivalents NeededReaction TempPrimary ByproductsAverage YieldKey Advantage
POCl₃ Acetanilides, Hydroxyquinolines10–12 eq[4]80–100 °CPhosphoric acid70–90%Highly reliable, standard benchmark
PCl₅ Acetanilides4.5 eq[6]100 °CHCl, POCl₃ (in situ)72–85%Lower equivalents needed, solid reagent
SOCl₂ Hydroxyquinolines1.5–2.0 eq[5]0 °C to RefluxSO₂ (gas), HCl (gas)75–95%Extremely clean workup, gaseous byproducts
(COCl)₂ Hydroxyquinolines1.2–2.0 eq[5]0 °C to RTCO, CO₂, HCl (gases)80–95%Mildest conditions, highly reactive

Self-Validating Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes using PCl₅
  • Self-Validating System: The transition from a heterogeneous suspension to a homogenous solution, followed by rapid precipitation upon the aqueous quench, serves as a visual confirmation of successful formylation-cyclization.

Step-by-Step Methodology:

  • Reagent Activation: Cool anhydrous DMF (3.0 equiv) to 0 °C in a round-bottom flask under an inert atmosphere. Slowly add PCl₅ (4.5 equiv) portion-wise.

    • Causality: The reaction between DMF and PCl₅ is highly exothermic. Strict temperature control prevents the thermal degradation of the delicate Vilsmeier chloroiminium intermediate.

  • Substrate Addition: Stir the mixture for 15 minutes at 0 °C to ensure complete reagent formation, then add the acetanilide substrate (1.0 equiv) in portions.

  • Cyclization: Heat the reaction mixture to 100 °C for 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) that follows the initial formylation.

  • Quench & Isolation: Cool the mixture to 0 °C and pour slowly into vigorously stirred ice water.

    • Causality: Ice water safely hydrolyzes the in situ generated POCl₃. The product typically precipitates as a solid, allowing for isolation via simple vacuum filtration rather than a complex biphasic extraction.

Protocol B: Direct Chlorination of Hydroxyquinolines using SOCl₂ / Cat. DMF
  • Self-Validating System: The cessation of gas evolution (SO₂ and HCl bubbling) acts as an intrinsic, real-time indicator of reaction completion, minimizing the need for constant TLC monitoring.

Step-by-Step Methodology:

  • Preparation: Suspend the hydroxyquinoline (1.0 equiv) in an anhydrous solvent (e.g., toluene or DCM) under nitrogen. Add a catalytic amount of anhydrous DMF (0.1 equiv).

    • Causality: DMF acts as a nucleophilic catalyst, reacting with SOCl₂ to form a catalytic amount of the Vilsmeier reagent, which is significantly more electrophilic toward the hydroxyl group than SOCl₂ alone.

  • Chlorination: Cool the mixture to 0 °C and add SOCl₂ (1.5–2.0 equiv) dropwise. Allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours.

    • Causality: Refluxing drives off the SO₂ and HCl gases, pushing the reaction to completion via Le Chatelier's principle.

  • Workup: Cool the reaction and concentrate under reduced pressure to remove the solvent and any residual SOCl₂.

    • Causality: Because all byproducts are gaseous, the crude product is obtained without an aqueous quench, preserving water-sensitive functional groups and streamlining downstream purification.

References

  • [3] Title: 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) | Source: arkat-usa.org | URL: [Link]

  • [2] Title: Product Class 3: Quinolines | Source: thieme-connect.de | URL: [Link]

  • [6] Title: Optimization studies for proportions of PCl5 | Source: researchgate.net | URL:[Link]

  • [4] Title: A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride | Source: researchgate.net | URL: [Link]

  • [1] Title: A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | Source: mdpi.com | URL: [Link]

Sources

Comparative

A Researcher's Guide to Profiling Target Selectivity and Cross-Reactivity of Novel Quinolines: The Case of 4,6-Dichloro-2-(trichloromethyl)quinoline

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] This guide addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] This guide addresses the critical process of evaluating the target selectivity of novel quinoline derivatives, using the sparsely characterized compound 4,6-Dichloro-2-(trichloromethyl)quinoline as a case study. While this specific molecule is primarily documented as a synthetic intermediate, its structure warrants a thorough investigation into its potential biological activities and off-target effects.[4][5] We present a phased, field-proven framework for systematically assessing cross-reactivity, moving from broad-panel screening to specific cellular validation. This document serves as a practical manual for researchers, scientists, and drug development professionals aiming to de-risk and characterize new chemical entities bearing the versatile quinoline core.

Introduction: The Quinoline Paradox - Potency and Promiscuity

Quinoline, a fused heterocyclic system of benzene and pyridine, is a structural motif that has delivered numerous therapeutic breakthroughs, from the antimalarial chloroquine to modern anticancer agents.[6][7][8] Its derivatives have been shown to interact with a wide range of biological targets, including protein kinases, topoisomerases, G-protein coupled receptors (GPCRs), and even DNA itself.[9][10][11] This versatility, however, presents a significant challenge in drug development: polypharmacology, or the ability of a single compound to interact with multiple targets.[12] While sometimes beneficial, unintended off-target interactions are a primary cause of adverse effects and late-stage clinical failures.[10]

The subject of this guide, 4,6-Dichloro-2-(trichloromethyl)quinoline , is a halogenated quinoline derivative.[13] While specific biological data is not publicly available, its structural features—a quinoline core, chloro-substituents known to modulate activity, and a bulky trichloromethyl group—suggest a potential for significant bioactivity.[14] Therefore, establishing a comprehensive cross-reactivity profile is not merely an academic exercise but a crucial first step in evaluating its potential as a tool compound or therapeutic lead. High selectivity is a coveted attribute in drug design, minimizing the risk of unwanted side effects.[15][16]

This guide outlines a logical, tiered approach to systematically uncover and quantify the cross-reactivity of such a novel compound.

A Phased Strategy for Cross-Reactivity Profiling

We advocate for a three-phase workflow designed to efficiently identify potential off-target liabilities and confirm their biological relevance. This strategy balances a wide initial search with subsequent focused validation, conserving resources while maximizing data quality.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Functional Impact P1 Broad Panel Screening (e.g., Kinase & GPCR Panels) P2 Dose-Response Confirmation (IC50/EC50 Determination) P1->P2 Identified 'Hits' (% Inhibition > 50%) P3 Cell-Based Assays (Cytotoxicity, Specific Pathway Analysis) P2->P3 Confirmed Off-Targets (Potent IC50 Values) Report Comprehensive Cross-Reactivity Report P3->Report Generate Selectivity Profile

Caption: A three-phase workflow for systematic cross-reactivity profiling.

Phase 1: Broad-Panel Screening to Identify Potential Interactions

Expertise & Causality: The initial goal is to cast a wide net. Given that a vast number of approved drugs and clinical candidates target protein kinases and GPCRs, and that the quinoline scaffold is known to interact with these families, these are the most logical starting points.[2][9] We use a single high concentration (e.g., 1-10 µM) to maximize the chances of detecting even weak interactions, which can then be prioritized for further study.

Recommended Protocol: Kinase Panel Screening (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize 4,6-Dichloro-2-(trichloromethyl)quinoline in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a final assay concentration of 10 µM in the assay buffer specified by the screening service provider.

  • Screening: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a panel of >400 human kinases. The assay typically measures the displacement of a tagged ligand from the kinase active site.

  • Data Analysis: Results are usually provided as percent inhibition (% Inhibition) or percent of control (% Ctrl). A common threshold for a "hit" is >50% inhibition, which warrants further investigation.

Phase 2: Dose-Response Validation to Quantify Potency

Expertise & Causality: A single-point screen can be misleading due to compound insolubility or assay interference. Therefore, any "hits" from Phase 1 must be validated using a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency allows for direct comparison between the on-target and off-target activities, defining the compound's selectivity window.

Recommended Protocol: IC50 Determination for a Kinase Hit

  • Compound Preparation: Create a serial dilution series of 4,6-Dichloro-2-(trichloromethyl)quinoline from the 10 mM DMSO stock. A typical 10-point, 3-fold dilution series would range from 30 µM to 1.5 nM (final assay concentrations).

  • Assay Performance: Use a suitable in vitro kinase activity assay (e.g., ADP-Glo™, Z'-LYTE™) for the specific kinase hit identified in Phase 1. The assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

  • Data Collection: Measure the output (e.g., luminescence, fluorescence) for each inhibitor concentration.

  • Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Phase 3: Cellular Assays to Assess Functional Consequences

Expertise & Causality: In vitro biochemical assays do not always translate to a cellular context. Cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can all affect a compound's functional activity. Therefore, the final phase involves testing the compound in relevant cell-based assays to understand the real-world consequences of any identified off-target engagement. A general cytotoxicity assay is the most fundamental starting point.

Recommended Protocol: General Cytotoxicity Assessment (MTT Assay)

  • Cell Plating: Seed a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4,6-Dichloro-2-(trichloromethyl)quinoline (e.g., from 100 µM down to 1 nM) for 48-72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate the percent viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) by plotting viability against the log of the compound concentration.

Comparative Analysis: Benchmarking Against Alternatives

To put the cross-reactivity profile into context, it is essential to compare it against benchmark compounds. Here, we present hypothetical data for our test compound against two well-known kinase inhibitors: Compound A , a highly selective inhibitor, and Compound B , a known multi-kinase (promiscuous) inhibitor.

Table 1: Hypothetical Broad-Panel Screening Results (% Inhibition at 1 µM)

Target Class 4,6-Dichloro-2-(trichloromethyl)quinoline Compound A (Selective) Compound B (Promiscuous)
Primary Target (Hypothetical) 98% 99% 95%
Off-Target Kinase 1 (Src) 85% 5% 92%
Off-Target Kinase 2 (VEGFR2) 62% 2% 88%
Off-Target Kinase 3 (p38α) 15% 1% 75%
Off-Target GPCR 1 (D2) 55% <1% 45%

| hERG Channel | 48% | 3% | 68% |

Table 2: Comparative Potency and Cellular Activity (Hypothetical IC50/CC50 Values)

Assay 4,6-Dichloro-2-(trichloromethyl)quinoline Compound A (Selective) Compound B (Promiscuous)
Primary Target IC50 (nM) 50 10 25
Off-Target Src IC50 (nM) 250 >10,000 80
Off-Target VEGFR2 IC50 (nM) 900 >10,000 150
Off-Target D2 Receptor IC50 (nM) 1,200 >10,000 2,500
Selectivity (Src IC50 / Primary IC50) 5-fold >1000-fold 3.2-fold

| HeLa Cell CC50 (nM) | 1,500 | >20,000 | 500 |

Interpretation: In this hypothetical scenario, 4,6-Dichloro-2-(trichloromethyl)quinoline shows potent activity against its primary target but also significant off-target activity against Src kinase, with only a 5-fold selectivity window. This profile is much less selective than Compound A but may be comparable to or slightly better than the promiscuous inhibitor, Compound B. The cellular cytotoxicity (CC50) is higher than its primary target IC50, suggesting a potential therapeutic window, but the off-target activities would need to be carefully considered.

Visualizing On-Target vs. Off-Target Effects

Understanding the impact of cross-reactivity is often clarified by visualizing the affected signaling pathways. If our primary target was a key node in a cancer proliferation pathway, an off-target interaction could lead to unexpected side effects.

G cluster_pathway Hypothetical Cell Proliferation Pathway cluster_off_target Off-Target Pathway RTK Growth Factor Receptor (e.g., EGFR) PrimaryTarget Primary Target Kinase (e.g., PI3K) RTK->PrimaryTarget Downstream1 Downstream Effector 1 (e.g., Akt) PrimaryTarget->Downstream1 Proliferation Cell Proliferation Downstream1->Proliferation OffTarget Off-Target Kinase (e.g., Src) SideEffect Adverse Effect (e.g., Cytoskeletal Disruption) OffTarget->SideEffect Compound 4,6-Dichloro-2- (trichloromethyl)quinoline Compound->PrimaryTarget On-Target Effect (Desired) Compound->OffTarget Off-Target Effect (Undesired)

Caption: On-target vs. off-target effects in a hypothetical signaling context.

Conclusion and Forward Look

The process of characterizing a novel chemical entity like 4,6-Dichloro-2-(trichloromethyl)quinoline requires a disciplined, empirical approach. While its quinoline core suggests high potential for biological activity, it also raises a significant possibility of cross-reactivity.[10][17] The phased strategy detailed in this guide—moving from broad, sensitive screening to quantitative validation and functional assessment—provides a robust framework for building a comprehensive selectivity profile. The resulting data is crucial for making informed decisions in a drug discovery program, guiding lead optimization efforts to enhance selectivity, and ultimately increasing the probability of developing a safe and effective therapeutic.[15][18]

References

  • Finding a better path to drug selectivity. National Center for Biotechnology Information.[Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.[Link]

  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. National Center for Biotechnology Information.[Link]

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc.[Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences.[Link]

  • Rational Approaches to Improving Selectivity in Drug Design. National Center for Biotechnology Information.[Link]

  • Cross-reactivity - Wikipedia. Wikipedia.[Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.[Link]

  • 4,6-Dichloro-2-(Trifluoromethyl)Quinoline CAS NO 18706-33-7. ChemicalCell.[Link]

  • 4,6-Dichloro-2-(trifluoromethyl)quinoline | C10H4Cl2F3N | CID 2736875. PubChem.[Link]

  • Pro and Contra: Provocation Tests in Drug Hypersensitivity. MDPI.[Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Center for Biotechnology Information.[Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal.[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.[Link]

  • Understanding Cross-Reactivity. Alcolizer Technology.[Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.[Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.[Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands.[Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing.[Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.[Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.[Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Population Therapeutics and Clinical Pharmacology.[Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. National Center for Biotechnology Information.[Link]

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Validation

comparative cytotoxicity of chlorinated quinoline derivatives

Title: Comparative Cytotoxicity of Chlorinated Quinoline Derivatives: A Technical Guide for Drug Development Introduction Chlorinated quinoline scaffolds are privileged structures in medicinal chemistry. While historical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cytotoxicity of Chlorinated Quinoline Derivatives: A Technical Guide for Drug Development

Introduction

Chlorinated quinoline scaffolds are privileged structures in medicinal chemistry. While historically recognized for their antimalarial efficacy (e.g., chloroquine, amodiaquine), recent structural modifications have unveiled their potent anticancer properties. The positioning of the chlorine atom—most notably at the 3-position versus the 7-position—and the nature of the hybridized moieties drastically alter the compound's cytotoxic profile, mechanism of action, and off-target toxicity[1][2]. This guide provides an objective, data-driven comparison of these derivatives, equipping researchers with validated experimental protocols and mechanistic insights to guide lead optimization.

Structural Influence on Cytotoxicity: 3-Chloro vs. 7-Chloroquinolines

The cytotoxic potential of chlorinated quinolines is highly dependent on regiochemistry and functional group hybridization.

  • 3-Chloroquinoline Derivatives : These compounds often exhibit potent cytotoxicity by intercalating with DNA or inhibiting key survival kinases. Hybrids with indolin-2-ones or benzenesulfonamides have shown targeted efficacy against prostate, colon, and cervical cancer cell lines[1].

  • 7-Chloroquinoline Derivatives : The 7-chloro-4-aminoquinoline core (found in chloroquine) typically exhibits moderate baseline cytotoxicity. However, synthesizing bisquinoline dimers or introducing specific alkylamine side chains can exponentially increase their growth inhibition (GI50) against breast cancer cell lines like MDA-MB-468 and MCF-7[3].

Table 1: Comparative In Vitro Cytotoxicity (IC50 / GI50) of Chlorinated Quinoline Derivatives

Derivative ClassCompound / ModificationTarget Cell LineIC50 / GI50 ValueReference Standard Comparison
3-Chloroquinoline LM07 (8-OCH3, Indolin-2-one hybrid)DU-145 (Prostate)11.0 µMN/A
3-Chloroquinoline LM10 (6-Br, Indolin-2-one hybrid)HCT-115 (Colon)41.3 µMN/A
3-Chloroquinoline Compound 17 (Benzenesulfonamide hybrid)HeLa (Cervical)30.92 µg/mLDCF (>100 µg/mL)
7-Chloroquinoline Chloroquine (CQ) (Unmodified)MDA-MB-468 (Breast)24.36 µMBaseline Control
7-Chloroquinoline Compound 5 (Dimethyl alkyl amino)MDA-MB-468 (Breast)8.73 µM~3x more potent than CQ
7-Chloroquinoline Compound 10 (Bisquinoline dimer)MDA-MB-468 (Breast)7.35 µM~3.3x more potent than CQ
7-Chloroquinoline Analogue CS9 (4-amino substituted)HeLa (Cervical)8.9 µg/mLDoxorubicin control

Data synthesized from independent in vitro evaluations[1][2][3]. Note: Variations in assay conditions require internal controls for direct cross-study comparisons.

Mechanistic Pathways of Cytotoxicity

Understanding how these derivatives induce cell death is critical for optimizing their therapeutic index and minimizing off-target toxicity.

  • PI3K/Akt Pathway Inhibition : 3-chloroquinoline derivatives frequently exert their cytotoxic effects by inhibiting the PI3K/Akt signaling cascade. By preventing the phosphorylation and subsequent activation of Akt (Protein Kinase B), these compounds dismantle the cell's primary survival and proliferation mechanisms, ultimately triggering apoptosis[1].

  • Lysosomal Trapping and Autophagy Inhibition : 7-chloroquinoline derivatives (like chloroquine) are lysosomotropic. They accumulate in the acidic environment of the lysosome, raising the intra-lysosomal pH. This inhibits autophagosome-lysosome fusion, causing a toxic buildup of cellular debris and reactive oxygen species (ROS), leading to cell death[3][4].

PI3K_Akt_Pathway CQ 3-Chloroquinoline Derivatives Akt Akt (Protein Kinase B) CQ->Akt Inhibits Phosphorylation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PIP3->Akt Phosphorylates mTOR mTOR / Survival Pathways Akt->mTOR Promotes Survival Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibition Leads to

Caption: Mechanism of 3-chloroquinoline derivatives inhibiting the PI3K/Akt survival pathway.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, cytotoxicity must be evaluated using self-validating assay systems. Below are the field-standard protocols for assessing the viability of cancer cell lines treated with quinoline derivatives.

Protocol A: MTT Colorimetric Assay (Metabolic Viability)

The MTT assay measures the metabolic reduction of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide to a purple formazan product by mitochondrial succinate dehydrogenase in viable cells[2][5].

  • Cell Seeding: Seed cells (e.g., HeLa or MDA-MB-468) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

    • Causality: This allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active before treatment.

  • Compound Treatment: Treat cells with serial dilutions of the chlorinated quinoline derivative (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin)[2]. Incubate for 48 or 72 hours.

    • Causality: Serial dilutions are required to generate a dose-response curve for accurate IC50 calculation. The vehicle control ensures the solvent itself isn't causing cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours.

    • Causality: Viable cells will internalize the MTT and reduce it to insoluble formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to dissolve the formazan crystals[5].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm[1].

    • Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for background noise caused by cellular debris or plate imperfections, yielding a highly accurate viability metric.

Protocol B: Sulforhodamine B (SRB) Assay (Protein Content)

For compounds that might interfere with mitochondrial metabolism, the SRB assay serves as an orthogonal validation method by measuring total cellular protein mass[5][6].

  • Fixation: Following compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for 1 hour[5].

    • Causality: TCA instantly precipitates cellular proteins, fixing the adherent cells to the plate and preventing cell loss during subsequent washing steps.

  • Washing & Staining: Wash the plate five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

    • Causality: SRB dye binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct proxy for cell mass.

  • Destaining & Solubilization: Wash the plate four times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5).

    • Causality: The alkaline pH of the Tris base extracts the dye from the proteins into the solution for uniform optical density reading.

  • Measurement: Measure absorbance at 515 nm.

Cytotoxicity_Workflow Seed 1. Cell Seeding (96-well plate, 24h) Treat 2. Compound Treatment (Serial Dilutions, 48-72h) Seed->Treat Assay 3. Viability Assay (MTT or SRB) Treat->Assay Read 4. Absorbance Measurement (Microplate Reader) Assay->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze Validate 6. Validation (Orthogonal Assay / Controls) Analyze->Validate Internal Control

Caption: Standardized workflow for in vitro cytotoxicity evaluation of quinoline derivatives.

Conclusion

The reveals that minor structural modifications—such as shifting the chlorine from the 7-position to the 3-position, or introducing bisquinoline and alkylamine moieties—can drastically alter the compound's IC50 and mechanism of action. By employing rigorous, self-validating assays like MTT and SRB, researchers can accurately map these structure-activity relationships, paving the way for the next generation of targeted anticancer and antimicrobial therapeutics.

References

  • Title: Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues Source: PMC - NIH URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC - NIH URL: [Link]

  • Title: vitro cytotoxicity evaluation: Topics by Science.gov Source: Science.gov URL: [Link]

Sources

Comparative

Assessing the Purity of 4,6-Dichloro-2-trichloromethyl-quinoline: A Comparative Supplier Analysis

Introduction & Mechanistic Context 4,6-Dichloro-2-trichloromethyl-quinoline (CAS 93600-20-5) is a highly specialized, multi-halogenated heterocyclic building block utilized extensively in the development of advanced agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4,6-Dichloro-2-trichloromethyl-quinoline (CAS 93600-20-5) is a highly specialized, multi-halogenated heterocyclic building block utilized extensively in the development of advanced agrochemicals and pharmaceutical intermediates[1]. Because its structural utility relies on the precise reactivity of the trichloromethyl group and the specific electronic effects of the 4,6-dichloro substitutions, the purity of the sourced material is critical to downstream synthetic success.

The industrial synthesis of this compound typically involves the exhaustive free-radical or electrophilic chlorination of a 4,6-dichloro-2-methylquinoline precursor[2]. The causality of impurity generation lies directly in the thermodynamics and kinetics of this halogenation process:

  • Under-chlorination: Incomplete substitution at the C-2 methyl group leaves highly reactive mono- or dichloromethyl impurities.

  • Over-chlorination: Excess chlorine gas or overly harsh reaction temperatures can force electrophilic aromatic substitution onto the quinoline core (e.g., at the C-3 or C-8 positions), generating polychlorinated byproducts[3].

Because these impurities share nearly identical polarities and molecular frameworks with the target API intermediate, standard analytical methods often fail to differentiate them accurately without an orthogonal testing strategy.

Pathway Precursor 4,6-Dichloro-2-methylquinoline (Starting Material) Mono 4,6-Dichloro-2-(chloromethyl)quinoline (Under-chlorinated Impurity) Precursor->Mono +Cl2, -HCl Di 4,6-Dichloro-2-(dichloromethyl)quinoline (Under-chlorinated Impurity) Mono->Di +Cl2, -HCl Target 4,6-Dichloro-2-trichloromethyl-quinoline (Target Intermediate) Di->Target +Cl2, -HCl Over 3,4,6-Trichloro-2-trichloromethyl-quinoline (Over-chlorinated Impurity) Target->Over Excess Cl2

Fig 1: Stepwise chlorination pathway and the generation of related structural impurities.

Analytical Strategy: A Self-Validating Orthogonal Approach

To objectively evaluate suppliers, we cannot rely solely on High-Performance Liquid Chromatography (HPLC) area-percent (a/a%) reports, as UV extinction coefficients vary between the target and its under/over-chlorinated analogs. Instead, we must employ a self-validating orthogonal system :

  • Quantitative NMR (qNMR): Provides an absolute mass fraction (w/w%) by comparing the integration of the analyte's protons against a highly pure Internal Standard (IS)[4]. This bypasses the need for an external reference standard of the target compound, establishing an absolute baseline of trustworthiness[5].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Polychlorinated quinolines are thermally stable and volatile. The mass spectrometer provides a self-validating isotopic fingerprint; the distinct M,M+2,M+4,M+6,M+8,M+10 isotopic cluster immediately confirms the exact number of chlorine atoms (5 for the target, 4 for the dichloromethyl impurity), definitively identifying the chlorination state.

  • HPLC-UV: Used for high-resolution profiling of non-volatile organic impurities.

  • Karl Fischer (KF) Titration: Quantifies residual moisture, which can hydrolyze the trichloromethyl group into a carboxylic acid during prolonged storage.

Workflow Start 4,6-Dichloro-2-trichloromethyl-quinoline Sample Prep Sample Preparation (Dissolution in MeCN/CDCl3) Start->Prep HPLC HPLC-UV (254 nm) Organic Impurity Profiling Prep->HPLC GCMS GC-MS Volatile Impurities & MS ID Prep->GCMS qNMR 1H qNMR Absolute Mass Fraction Prep->qNMR KF Karl Fischer Moisture Content Prep->KF Data Orthogonal Data Integration & Purity Certification HPLC->Data GCMS->Data qNMR->Data KF->Data

Fig 2: Orthogonal analytical workflow for comprehensive purity assessment.

Comparative Supplier Data

We evaluated three distinct, anonymized suppliers representing different tiers of the chemical supply chain. The data below summarizes the findings from our orthogonal testing protocol.

Analytical MetricSupplier A (Pharma-Grade)Supplier B (Research Catalog)Supplier C (Bulk Agrochemical)
HPLC Purity (UV 254 nm, a/a %) 99.5%97.2%92.1%
qNMR Absolute Assay (w/w %) 99.1%95.8%89.5%
Major Impurity Identified (GC-MS) None detected (>0.1%)Dichloromethyl analog (2.1%)Over-chlorinated core (5.4%)
Moisture Content (Karl Fischer) 0.10%0.45%1.20%
Visual Appearance Off-white crystalline powderPale yellow powderYellow-brown granular solid

Data Interpretation: Supplier A demonstrates excellent correlation between HPLC (relative) and qNMR (absolute) purity, indicating a lack of "invisible" impurities. Supplier B shows a noticeable discrepancy (97.2% vs 95.8%), caused by the dichloromethyl impurity having a lower UV response factor than the target. Supplier C is heavily contaminated with over-chlorinated byproducts and moisture, making it unsuitable for sensitive catalytic cross-coupling reactions without prior recrystallization.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols were utilized for the assessment.

Protocol 1: Absolute Quantification via 1H qNMR

Rationale: Dimethyl sulfone is chosen as the internal standard (IS) because its sharp aliphatic singlet (~3.0 ppm) does not interfere with the aromatic protons of the quinoline core (7.5–8.5 ppm)[5].

  • Preparation: Accurately weigh ~20.0 mg of the 4,6-Dichloro-2-trichloromethyl-quinoline sample and ~10.0 mg of TraceCERT® Dimethyl Sulfone (IS) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: A long D1 is critical to ensure complete longitudinal ( T1​ ) relaxation of all protons, preventing the under-integration of the slower-relaxing aromatic protons.

    • Scans (NS): 32 to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

  • Calculation: Calculate the absolute mass fraction using the integral ratio of the isolated quinoline proton (e.g., C3-H) against the 6 protons of the Dimethyl sulfone IS.

Protocol 2: GC-MS Isotopic Profiling

Rationale: GC-MS leverages the natural isotopic abundance of 35Cl (75%) and 37Cl (25%) to validate the chemical identity of the impurities.

  • Preparation: Dissolve 1.0 mg of sample in 1.0 mL of LC-MS grade Ethyl Acetate.

  • Chromatography: Inject 1 µL (Split ratio 50:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Carrier gas: Helium at 1.0 mL/min.

  • Mass Spectrometry (EI, 70 eV): Extract the mass spectra for the main peaks.

    • Self-Validation Check: The target peak must exhibit a molecular ion cluster starting at m/z 313, with the base peak typically at m/z 315, reflecting the Cl5​ isotopic distribution. An impurity showing a Cl4​ cluster starting at m/z 279 confirms under-chlorination.

Protocol 3: HPLC-UV Impurity Profiling
  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

  • Detection: UV absorbance at 254 nm.

  • Flow Rate: 1.0 mL/min. Column Temperature: 30°C.

Conclusion & Recommendations

The purity of 4,6-Dichloro-2-trichloromethyl-quinoline varies drastically depending on the supplier's synthetic controls and purification capabilities.

  • For Drug Discovery & API Development: Supplier A is highly recommended. The absence of reactive mono/dichloromethyl impurities prevents the formation of mismatched cross-coupling dimers during subsequent synthetic steps.

  • For Bulk Synthesis / Agrochemicals: Supplier C may be cost-effective, but researchers must factor in the cost and time of an initial recrystallization (e.g., from hot ethanol/water) to remove the 5.4% over-chlorinated impurities and lower the moisture content to prevent degradation.

When sourcing multi-halogenated quinolines, never rely solely on a supplier's HPLC a/a% Certificate of Analysis. Always demand or perform qNMR to establish the absolute mass fraction and GC-MS to map the exact chlorination state of the impurities.

References

  • Purity Testing & Quantitative NMR Analysis Spectral Service AG.[Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib (Quinoline Degradation) ACS Omega (via PMC / NIH).[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review MDPI.[Link]

Sources

Validation

evaluating the environmental impact of different quinoline synthesis routes

Evaluating the Environmental Impact of Quinoline Synthesis Routes: A Comparative Guide Quinoline is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous antimalarial, antivir...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Environmental Impact of Quinoline Synthesis Routes: A Comparative Guide

Quinoline is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous antimalarial, antiviral, and anticancer therapeutics. Historically, the synthesis of quinoline derivatives has relied on harsh reaction conditions, highly toxic reagents, and energy-intensive processes, resulting in a substantial environmental footprint. As the pharmaceutical industry aggressively shifts toward sustainable drug development, evaluating and optimizing the environmental impact of these synthesis routes has become a critical mandate[1].

This guide provides a rigorous, data-driven comparison of conventional and modern green synthesis routes. By examining the mechanistic causality behind waste generation, we equip researchers with the experimental frameworks and quantitative metrics needed to optimize both yield and sustainability.

Mechanistic Overview & Causality of Environmental Impact

The Skraup Synthesis (Traditional Baseline) The classical Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene. Causality of Impact: The requirement for stoichiometric amounts of strong, corrosive acids and toxic oxidants generates massive volumes of hazardous aqueous waste during the neutralization and workup phases. The Atom Economy (AE) is inherently poor due to the loss of water and the large molecular weight of the spent oxidant, resulting in an unacceptably high Environmental Factor (E-factor)[1].

Classical Friedländer Annulation The Friedländer synthesis—a condensation and cyclodehydration between a 2-aminoaryl ketone and an α-methylene carbonyl compound—is highly versatile and remains one of the most straightforward approaches to polysubstituted quinolines[2]. Causality of Impact: While mechanistically more efficient than the Skraup reaction, classical Friedländer protocols often employ homogeneous Brønsted acids (e.g., p-TsOH, HCl) or bases dissolved in volatile organic compounds (VOCs). The inability to recover these homogeneous catalysts and the reliance on VOCs drastically inflate the Process Mass Intensity (PMI) and complicate solvent recovery[2].

Modern Green Approaches: Single-Atom Catalysis & Solvent-Free Systems Recent advancements leverage microwave irradiation, single-atom catalysts (SACs), and heterogeneous solid acids to minimize waste[3]. For instance, single-atom iron catalysts (FeSA-N/C) enable acceptorless dehydrogenative coupling to quinolines without the need for external oxidants[4]. Causality of Impact: By using atomically dispersed metals, catalytic efficiency is maximized, achieving exceptional Turnover Numbers (TONs)[4]. The absence of external oxidants and the ability to easily recover the solid catalyst via simple filtration virtually eliminates toxic byproduct generation. Furthermore, solvent-free heterogeneous systems utilizing functionalized carbon nitride (g-C3N4) allow for direct product isolation, negating the need for solvent-intensive aqueous workups[2].

Experimental Workflow for Sustainability Evaluation

To objectively compare these routes, researchers must implement a self-validating experimental workflow that tracks mass balance from substrate selection to isolated product.

G Start Substrate Selection (e.g., 2-Aminobenzyl alcohol) Traditional Traditional Routes (Skraup / Homogeneous Friedländer) Start->Traditional Green Green Routes (Fe-SAC / Solvent-Free Heterogeneous) Start->Green WorkupTrad Aqueous Quench & VOC Extraction Traditional->WorkupTrad WorkupGreen Direct Filtration & Catalyst Recovery Green->WorkupGreen Metrics Calculate Green Metrics (Mass Balance, E-Factor, PMI) WorkupTrad->Metrics WorkupGreen->Metrics Decision Route Selection based on Holistic Sustainability Profile Metrics->Decision

Comparative workflow for evaluating the environmental impact of quinoline synthesis routes.

Step-by-Step Methodology: Standardized Protocol for E-Factor Evaluation

To ensure scientific trustworthiness, the evaluation protocol must be treated as a closed mass-balance system. The following protocol details how to execute and measure a solvent-free heterogeneous Friedländer synthesis compared to a classical baseline[5],[2].

Step 1: Reaction Setup & Mass Tracking

  • Weigh the reaction vessel accurately before adding any reagents. This tare weight is critical for calculating total mass input.

  • Add 1.0 mmol of 2-aminoaryl ketone and 1.2 mmol of the active methylene compound.

  • Add the catalyst (e.g., 10 wt% of g-C3N4-CO-(CH2)3-SO3H for the green route, or 20 mol% p-TsOH in 5 mL ethanol for the classical route). Record the exact mass of all inputs (reactants, catalysts, solvents).

Step 2: Reaction Execution

  • Green Route: Heat the mixture to 100°C under solvent-free conditions for 4 hours[2].

  • Classical Route: Reflux in ethanol for 6–8 hours.

  • Causality Note: Solvent-free conditions rely on the melting of substrates to facilitate mass transfer; ensure uniform mechanical stirring to prevent localized overheating and charring.

Step 3: Workup and Catalyst Recovery (The Self-Validating Step)

  • Green Route: Cool the mixture, add a minimal volume of a green solvent (e.g., ethyl acetate, 2 mL) to dissolve the product, and centrifuge to recover the solid g-C3N4 catalyst. Wash the catalyst once, dry it, and weigh it to validate recovery efficiency. Evaporate the solvent to isolate the product[2].

  • Classical Route: Quench the reaction with aqueous NaHCO3 (10 mL), extract with dichloromethane (3 x 10 mL), dry over Na2SO4, and evaporate. Collect and weigh all aqueous waste and spent solvent.

Step 4: Metric Calculation

  • E-Factor = (Total Mass of Waste) / (Mass of Product). Note: For strict pharmaceutical PMI, all mass (including water) is counted.

  • Atom Economy (AE) = (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) × 100.

Quantitative Data Comparison

The following table synthesizes experimental data comparing these routes, highlighting the dramatic reduction in waste and energy consumption when adopting modern methodologies[3],[5],[4],[2].

Synthesis RouteCatalyst / ReagentsSolventYield (%)Atom Economy (%)E-FactorEnergy / Conditions
Classical Skraup H2SO4, NitrobenzeneNone (Neat/Aqueous)45 - 60< 50> 15150°C, 12h (High)
Homogeneous Friedländer p-TsOH or HClEthanol / VOCs75 - 85~ 805 - 10Reflux, 6-8h (Moderate)
Microwave-Assisted Friedländer Acetic AcidWater / Solvent-Free85 - 95~ 85< 2160°C, 5 min (Low)
Single-Atom Fe-Catalyzed FeSA-N/C, t-BuOKToluene / p-Xylene98> 90< 0.5100°C, 20h (Moderate)
Heterogeneous g-C3N4 g-C3N4-(CH2)3-SO3HSolvent-Free92 - 97~ 90< 0.2100°C, 4h (Low)

Conclusion & Recommendations

The environmental evaluation of quinoline synthesis reveals that traditional methods like the Skraup reaction are no longer viable for sustainable drug development due to their abysmal E-factors and reliance on toxic oxidants[1]. While the classical Friedländer synthesis improves Atom Economy, its dependence on homogeneous catalysts and VOCs hinders its green profile.

For process chemists and drug development professionals, transitioning to solvent-free heterogeneous catalysis (such as functionalized g-C3N4)[2] or single-atom catalysts (FeSA-N/C) [4] is highly recommended. These routes not only provide near-quantitative yields but also facilitate catalyst recycling and eliminate aqueous waste streams, driving the E-factor well below 0.5. When rapid library synthesis is required during early-stage discovery, microwave-assisted protocols offer the best balance of speed and sustainability[3].

References

  • Insights into Quinoline in Context of Conventional versus Green Synthesis Source: Current Organic Chemistry (EurekaSelect) URL: [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation Source: OAE Publishing Inc. URL:[Link]

  • Single-Atom Fe-Catalyzed Acceptorless Dehydrogenative Coupling to Quinolines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 Source: Scientific Reports (PMC / NIH) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2-trichloromethyl-quinoline
Reactant of Route 2
4,6-Dichloro-2-trichloromethyl-quinoline
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